2,4-Decadienal
Description
2,4-Decadienal has been reported in Streptomyces, Citrus reticulata, and other organisms with data available.
trans,trans-2,4-decadienal is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-deca-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKTMZYLHNFPL-BLHCBFLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024911 | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | EPA DSSTox | |
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Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat | |
| Record name | 2,4-Decadienal | |
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| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866-0.876 | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
25152-84-5, 2363-88-4, 30551-18-9 | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Decadienal | |
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| Record name | 2-trans-4-trans-Decadienal | |
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| Record name | (2E,4E)-Deca-2,4-dienal | |
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| Record name | 2,4-Decadienal | |
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| Record name | 2,4-Decadienal, (2E,4E)- | |
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| Record name | (E,E)-2,4-Decadienal | |
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| Record name | 2,4-decadienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.378 | |
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| Record name | trans,trans-2,4-decadien-1-al | |
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| Record name | 2,4-DECADIENAL, (2E,4E)- | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,4-Decadienal Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2,4-decadienal isomers, crucial compounds in the flavor and fragrance industry and intermediates in various chemical syntheses. This document details methodologies for key synthetic routes, presents quantitative data for comparison, and includes visualizations of reaction pathways and workflows.
Overview of Synthesis Strategies
The synthesis of this compound isomers can be broadly categorized into three main approaches:
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Biocatalytic Synthesis: Leveraging enzymatic reactions, primarily the oxidation of polyunsaturated fatty acids like linoleic acid. This method is valued for its potential to produce "natural" flavoring agents.
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Chemical Synthesis: Employing classical organic reactions, with the Wittig reaction and aldol condensation being the most prominent methods for constructing the dienal backbone.
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Organocatalytic Synthesis: An emerging area focusing on the use of small organic molecules to catalyze the formation of 2,4-dienals, often with an emphasis on stereoselectivity.
Biocatalytic Synthesis from Fatty Acids
The enzymatic conversion of linoleic acid is a key pathway for the natural formation of (2E,4E)-decadienal and its isomers. This process is of significant interest for producing natural flavor compounds.[1] The primary enzymes involved are lipoxygenase (LOX) and hydroperoxide lyase (HPL).
Signaling Pathway
The biocatalytic cascade begins with the oxidation of a polyunsaturated fatty acid, such as linoleic acid, by lipoxygenase. The resulting hydroperoxide is then cleaved by hydroperoxide lyase to yield the target aldehyde.
Caption: Biocatalytic synthesis of this compound isomers from linoleic acid.
Experimental Protocol: Biocatalytic Oxidation
This protocol is a generalized procedure based on the principles of enzymatic conversion of fatty acids.
Materials:
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Linoleic acid
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Soybean lipoxygenase-1 (LOX-1)
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Green bell pepper hydroperoxide lyase (HPL)
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Phosphate buffer (pH 6.5)
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Oxygen supply
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Organic solvent for extraction (e.g., dichloromethane)
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Adsorbent for purification (e.g., AmberLite FPX66)
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Eluent for purification (e.g., 96% ethanol)
Procedure:
-
Hydroperoxidation: Dissolve linolenic acid (100 mM) in phosphate buffer (pH 6.5). Add soybean lipoxygenase-1 and supply oxygen to the reaction mixture. Stir at room temperature and monitor the formation of 13-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).
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Cleavage: To the solution containing 13-HPOT (20 mM), add green bell pepper hydroperoxide lyase. This will cleave the hydroperoxide to form hexenal isomers. A similar process with linoleic acid yields decadienal isomers.
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Extraction: After the enzymatic reaction, extract the mixture with an organic solvent like dichloromethane to separate the aldehydes from the aqueous phase.
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Purification: The crude extract, containing a mixture of aldehydes and unreacted fatty acids, can be purified using hydrophobic adsorbents.[2]
-
Pass the extract through a column packed with AmberLite FPX66.
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Wash the column to remove impurities.
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Elute the desired this compound using 96% ethanol.[2]
-
Quantitative Data
| Parameter | Value | Reference |
| Yield of 13-HPOT from linolenic acid | 62% (resulting in 57 mM) | |
| Yield of hexenal isomers from 13-HPOT | 37% (1.6 mM 2(E)-hexenal and 5.9 mM 3(Z)-hexenal) | |
| Binding capacity of 2,4-DDAL on AmberLite FPX66 | ~30 mg/g | [2] |
| Purification Yield of 2,4-DDAL (column elution) | 53% | [2] |
| Purity of 2,4-DDAL after purification | 97% |
Chemical Synthesis via Wittig Reaction
The Wittig reaction is a versatile and widely used method for the synthesis of alkenes, including the conjugated diene system of this compound. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).
General Reaction Scheme
The synthesis of this compound via the Wittig reaction typically involves the reaction of hexanal with a suitable phosphonium ylide. The stereochemical outcome (E/Z isomerism) is dependent on the nature of the ylide (stabilized or non-stabilized).
Caption: General scheme for the synthesis of this compound via the Wittig reaction.
Experimental Protocol: Wittig Olefination
This protocol provides a general procedure for the synthesis of a dienal using a stabilized ylide.
Materials:
-
Aldehyde (e.g., hexanal)
-
(α-carbomethoxyethylidene)triphenylphosphorane (stabilized ylide)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1 equivalent) in anhydrous THF.
-
Ylide Addition: Add the crystalline stabilized ylide (2 equivalents) to the aldehyde solution.
-
Reaction Conditions: Stir the reaction mixture and heat to 50 °C for 2 hours.
-
Workup:
-
Remove the solvent under reduced pressure.
-
The residue contains the product and triphenylphosphine oxide.
-
-
Purification: Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield (stabilized ylide) | 82% (for a similar ester product) |
Note: The stereoselectivity of the Wittig reaction is a critical factor. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.
Experimental Workflow
Caption: Experimental workflow for the Wittig synthesis of a 2,4-dienal.
Chemical Synthesis via Aldol Condensation
The aldol condensation provides a classical and industrially relevant route to this compound. This method typically involves the base-catalyzed reaction of hexanal with crotonaldehyde.
General Reaction Scheme
Caption: Aldol condensation of hexanal and crotonaldehyde to form this compound.
Experimental Protocol: Aldol Condensation
This is a general procedure for a base-catalyzed aldol condensation.
Materials:
-
Hexanal
-
Crotonaldehyde
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol or another suitable solvent
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of potassium hydroxide in water and ethanol.
-
Aldehyde Addition: Cool the basic solution in an ice bath. Slowly add a mixture of hexanal and crotonaldehyde to the stirred solution.
-
Reaction: Stir the mixture at room temperature for a specified period (e.g., 30 minutes).
-
Workup:
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Quantitative Data
| Parameter | Value |
| Typical Yield | Varies depending on conditions, generally moderate to high. |
Spectroscopic Data of this compound Isomers
Accurate identification of the synthesized isomers is crucial. The following table summarizes key spectroscopic data for (2E,4E)- and (2E,4Z)-2,4-decadienal.
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| (2E,4E)-2,4-Decadienal | Aldehyde proton (~9.5, d), Vinylic protons (6.0-7.3, m) | Carbonyl carbon (>190), Vinylic carbons (120-155) | Molecular Ion: 152. Key Fragments: 123, 109, 95, 81, 67, 55, 41 |
| (2E,4Z)-2,4-Decadienal | Aldehyde proton (~9.5, d), Vinylic protons in distinct regions due to stereochemistry | Carbonyl carbon (>190), Vinylic carbons with distinct shifts from the (E,E) isomer | Molecular Ion: 152. Similar fragmentation pattern to the (E,E) isomer, but relative intensities may vary. |
Note: Specific chemical shifts can vary depending on the solvent and instrument used. The data presented is a general guide.
Purification of this compound Isomers
Purification of this compound from reaction mixtures is essential to obtain a high-purity product.
Flash Column Chromatography
This is a standard method for purifying organic compounds.
Caption: General workflow for the purification of this compound by flash column chromatography.
Key Considerations for Purification:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically employed. The ratio is optimized based on the polarity of the isomers and impurities.
-
Detection: Fractions are often analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Conclusion
The synthesis of this compound isomers can be achieved through various effective pathways. The choice of method depends on the desired isomer, scale of the reaction, and whether a "natural" or synthetic product is required. The biocatalytic route offers a green chemistry approach, while the Wittig reaction and aldol condensation are robust and well-established chemical methods. Careful control of reaction conditions and effective purification are critical for obtaining high-purity this compound isomers for research and industrial applications.
References
The Ubiquitous Aldehyde: A Technical Guide to the Natural Sources of trans,trans-2,4-Decadienal in Foods
For Immediate Release
This technical guide provides an in-depth overview of the natural occurrence of trans,trans-2,4-decadienal in various food products. Primarily targeting researchers, scientists, and drug development professionals, this document outlines the formation pathways, quantitative data, and analytical methodologies for this significant lipid peroxidation product.
Introduction
trans,trans-2,4-Decadienal is a reactive α,β-unsaturated aldehyde that naturally occurs in a wide array of food items.[1] It is a secondary product of the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid.[2] This compound is of significant interest due to its contribution to the flavor profile of many cooked and stored foods, often imparting a characteristic fatty or fried aroma. However, its reactivity also raises toxicological concerns, making its study crucial for food safety and human health research.[3] This guide serves as a comprehensive resource on the natural sources and analysis of trans,trans-2,4-decadienal in the food matrix.
Formation Pathway of trans,trans-2,4-Decadienal
The primary route for the formation of trans,trans-2,4-decadienal in foods is through the autoxidation of linoleic acid, a common omega-6 fatty acid. The process is initiated by the abstraction of a hydrogen atom, leading to the formation of a fatty acid radical. This radical then reacts with molecular oxygen to form a peroxyl radical, which can abstract a hydrogen from another lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide. Specifically, the decomposition of 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE), the primary hydroperoxides of linoleic acid, leads to the formation of trans,trans-2,4-decadienal.[4]
Natural Occurrence and Quantitative Data
trans,trans-2,4-Decadienal has been identified in a multitude of food products, with its concentration being highly dependent on processing, storage conditions, and the initial fatty acid composition of the food. Generally, its levels are higher in foods that have been subjected to heating, such as frying, or in those with a high content of polyunsaturated fats that have undergone prolonged storage.
Cooking Oils and Fats
Cooking oils, especially those rich in linoleic acid, are a primary source of trans,trans-2,4-decadienal, particularly when heated.
| Oil/Fat Type | Concentration (mg/kg) | Conditions | Reference(s) |
| Sunflower Oil | 0.3 - 119.7 | Used for frying in restaurants | |
| Cottonseed Oil | 13.3 - 92.7 | Used for frying in restaurants | |
| Palm Oil | 4.1 - 44.9 | Used for frying in restaurants | |
| Vegetable Cooking Fats | 2.0 - 11.3 | Used for frying in restaurants | |
| Soybean Oil | Correlated with off-flavor | Aged/processed | |
| Corn Oil | Correlated with off-flavor | Aged/processed |
Fried Foods
The process of frying significantly promotes the formation of trans,trans-2,4-decadienal, which is then absorbed by the food being cooked.
| Food Product | Concentration (mg/kg) | Frying Medium | Reference(s) |
| Fried Potatoes | Highest in Sunflower Oil | Sunflower Oil | |
| Fried Potatoes | Lowest in Olive Oil | Olive Oil | |
| Potato Chips | Found as an aromatic substance | Not specified |
Meat and Dairy Products
trans,trans-2,4-Decadienal is also found in meat and dairy products, contributing to their flavor profiles.
| Food Product | Concentration (mg/kg) | Conditions | Reference(s) |
| Uncured Pork | 0.69 ± 0.16 | Uncured | |
| Cooked Beef | Found as an aromatic substance | Cooked | |
| Butter | Found as an aromatic substance | Not specified |
Other Food Products
A variety of other food items have been reported to contain trans,trans-2,4-decadienal.
| Food Product | Concentration (ppm) | Conditions | Reference(s) |
| Tangerine Peel Oil | 500 | Not specified | |
| Canned Asparagus | Associated with spoilage | Canned | |
| Roasted Peanuts | Found as an aromatic substance | Roasted | |
| Wheat Bread Crumb | Found as an aromatic substance | Baked |
Analytical Methodologies
The quantification of trans,trans-2,4-decadienal in complex food matrices requires robust analytical methods. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Representative Experimental Protocol: HPLC Analysis of trans,trans-2,4-Decadienal in Edible Oils
This protocol is a synthesized representation of methodologies described in the literature.
1. Sample Preparation and Extraction:
- Weigh approximately 0.1 g of the oil sample into a centrifuge tube.
- Add 2 mL of acetonitrile.
- Vortex for 1 minute to extract the aldehydes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Collect the acetonitrile supernatant.
- Repeat the extraction two more times with 2 mL of acetonitrile each time.
- Combine the acetonitrile extracts.
2. Derivatization:
- To the combined extract, add a solution of a derivatizing agent (e.g., 2,4-dinitrophenylhydrazine, DNPH) in an acidic medium.
- Incubate the mixture at 40°C for 30 minutes to allow for the formation of the aldehyde-DNPH derivative.
3. HPLC-UV Analysis:
- Inject an aliquot of the derivatized sample into an HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile and water.
- Detection: Monitor the absorbance at the maximum wavelength for the trans,trans-2,4-decadienal-DNPH derivative (typically around 365 nm).
- Quantification: Use an external standard calibration curve prepared with a certified standard of trans,trans-2,4-decadienal.
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Extraction [label="Solvent Extraction\n(e.g., Acetonitrile)"];
Derivatization [label="Derivatization\n(e.g., with DNPH)"];
Analysis [label="Instrumental Analysis\n(HPLC or GC-MS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
Quantification [label="Quantification\n(External Standard)", shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Sample -> Extraction;
Extraction -> Derivatization;
Derivatization -> Analysis;
Analysis -> Quantification;
}
Conclusion
trans,trans-2,4-Decadienal is a naturally occurring aldehyde prevalent in a wide range of food products, particularly those rich in linoleic acid and subjected to heat or prolonged storage. Its presence is a key factor in the flavor profile of many foods, but its potential for toxicity necessitates careful monitoring. The analytical methods outlined in this guide provide a framework for the accurate quantification of this compound, which is essential for both quality control in the food industry and for ongoing research into its physiological effects. Further research is warranted to fully understand the dietary exposure and the long-term health implications of trans,trans-2,4-decadienal consumption.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of 2,4-decadienal in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Aldehydic lipid peroxidation products derived from linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 2,4-Decadienal in Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the formation, biological activity, and toxicological significance of 2,4-decadienal (DDE), a reactive aldehyde produced during the peroxidation of lipids. DDE is a key secondary messenger of oxidative stress and is implicated in the pathophysiology of numerous diseases. This document details its cytotoxic mechanisms, its interaction with cellular macromolecules, the signaling pathways it modulates, and the experimental protocols used for its study.
Introduction
Lipid peroxidation, the oxidative degradation of lipids, is a fundamental process in cell biology and pathology. It generates a host of reactive aldehydes, among which α,β-unsaturated aldehydes are particularly significant due to their high reactivity and cytotoxicity.[1] trans,trans-2,4-Decadienal (tt-DDE) is a prominent member of this class, arising from the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic acid and arachidonic acid.[1][2][3] Found endogenously as a marker of oxidative stress and exogenously in heated cooking oils and various foods, DDE's high reactivity allows it to modify proteins and nucleic acids, leading to cellular dysfunction, inflammation, and cell death.[4] Its role in conditions like cardiovascular disease and cancer has made it a subject of intense research and a potential target for therapeutic intervention.
Formation of this compound
This compound is a secondary product of lipid peroxidation. The process is initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a polyunsaturated fatty acid, typically linoleic acid, forming a lipid radical. This radical reacts with molecular oxygen to create a lipid peroxyl radical, which then propagates the chain reaction. The resulting unstable lipid hydroperoxides, such as 9-hydroperoxylinoleic acid, decompose to form a variety of shorter-chain aldehydes, including this compound.
Quantitative Data Presentation
The biological effects of this compound are dose-dependent. The following tables summarize key quantitative data from various in vitro and in vivo studies, as well as its concentration in different food sources.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line/Type | Endpoint | Concentration | Duration | Reference |
| Human Endothelial Cells | LC50 | 9 µM | - | |
| Human Vascular Smooth Muscle Cells (SMC) | LDH Leakage | 50 µM | 24 h | |
| Human Bronchial Epithelial Cells (BEAS-2B) | Increased Cell Proliferation | 1.0 µM | 45 days | |
| Human Bronchial Epithelial Cells (BEAS-2B) | Increased TNFα & IL-1β Expression | 1.0 µM | 45 days |
Table 2: In Vivo Toxicity of this compound
| Species | Administration | Endpoint | Dose | Duration | Reference |
| F344/N Rats & B6C3F1 Mice | Gavage | No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg | 3 months | |
| F344/N Rats | Gavage | Lethality | 3,600 mg/kg | 3 days | |
| B6C3F1 Mice | Gavage | Lethality | 3,600 mg/kg | 9 days | |
| F344/N Rats & B6C3F1 Mice | Gavage | Forestomach Ulceration | 1,200 mg/kg | 16 days |
Table 3: Concentration of this compound in Foods
| Food Source | Condition | Concentration | Reference |
| Tangerine Peel Oil | - | 500 ppm (highest reported) | |
| Sunflower Oil | Used for Frying | 0.3 - 119.7 mg/kg | |
| Cottonseed Oil | Used for Frying | 13.3 - 92.7 mg/kg | |
| Palm Oil | Used for Frying | 4.1 - 44.9 mg/kg | |
| Uncured Pork | - | 0.69 ± 0.16 mg/kg | |
| Rancid Peanut Butter | Stored | > 17 ppm |
Biological Effects and Signaling Pathways
This compound exerts its biological effects primarily through its electrophilic nature, reacting with nucleophilic sites on cellular macromolecules. This leads to oxidative stress, covalent adduct formation, and the dysregulation of critical signaling pathways.
Adduct Formation
DDE is a potent genotoxic and cytotoxic agent due to its ability to form covalent adducts with DNA and proteins.
-
DNA Adducts: DDE reacts with DNA bases, particularly deoxyguanosine (dGuo) and deoxyadenosine (dAdo), to form various etheno adducts. These adducts can lead to miscoding during DNA replication, potentially resulting in mutations that contribute to carcinogenesis. The reaction mechanism often involves the epoxidation of DDE prior to its interaction with the DNA base.
-
Protein Adducts: The aldehyde group of DDE reacts with nucleophilic amino acid residues such as cysteine, histidine, and lysine. This can alter protein structure and function, leading to enzyme inactivation and disruption of cellular processes.
Cellular Signaling Pathways
DDE exposure triggers multiple stress-response and inflammatory signaling cascades.
-
JNK-Mediated Apoptosis: DDE is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the mitogen-activated protein kinase (MAPK) family. Activation is triggered by cellular stress, including ROS production induced by DDE. The JNK cascade involves sequential phosphorylation of MAP3Ks and MAP2Ks (MKK4/MKK7), which in turn phosphorylate and activate JNK. Activated JNK modulates the activity of the Bcl-2 family of proteins, decreasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the subsequent activation of caspases, culminating in apoptosis.
-
NF-κB Inflammatory Pathway: DDE can induce pro-inflammatory responses by activating the nuclear factor-kappa B (NF-κB) signaling pathway. This leads to the increased expression and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), contributing to chronic inflammatory conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biological effects of this compound.
Detection and Quantification of this compound
5.1.1 2,4-Dinitrophenylhydrazine (DNPH) Test (Qualitative)
This colorimetric assay is used for the qualitative detection of the carbonyl group in aldehydes and ketones.
-
Principle: DNPH reacts with the carbonyl group of DDE to form a stable, colored precipitate known as a 2,4-dinitrophenylhydrazone. The formation of a yellow, orange, or red precipitate indicates a positive result.
-
Reagent Preparation (Brady's Reagent):
-
Wear appropriate personal protective equipment (goggles, gloves).
-
Add 0.5 g of 2,4-DNPH powder to approximately 12-13 mL of 85% phosphoric acid in a suitable container.
-
Stir the mixture for 10-15 minutes until the 2,4-DNPH is completely dissolved.
-
Add ethanol to bring the total volume to 25 mL and mix thoroughly.
-
-
Procedure:
-
Add 10 drops of the prepared Brady's reagent to a well in a spotting tile or a clean test tube.
-
Add 2-3 drops of the sample solution to be tested.
-
Observe for the formation of a precipitate over several minutes. If no precipitate forms at room temperature, gently warm the mixture in a water bath for 2-3 minutes and then cool.
-
A yellow-orange precipitate confirms the presence of a carbonyl compound like this compound.
-
5.1.2 High-Performance Liquid Chromatography (HPLC) (Quantitative)
HPLC is a robust method for the quantification of DDE in various matrices, including edible oils and biological samples. Derivatization with DNPH is commonly employed to enhance UV detection.
-
Principle: The sample is extracted and derivatized with DNPH. The resulting hydrazones are separated by reverse-phase HPLC and quantified using a UV detector.
-
Procedure Outline:
-
Sample Pretreatment: Extract DDE from the sample matrix. For oil samples, a triple extraction with 2 mL of acetonitrile is effective.
-
Derivatization: Mix the extract with a DNPH solution and incubate at 40°C for 30 minutes.
-
Cleanup (Optional): Use Solid-Phase Extraction (SPE) with a C18 cartridge to clean the sample and remove interferences.
-
HPLC Analysis:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the DNP-hydrazone derivative (typically around 360-365 nm).
-
-
Quantification: Calculate the concentration of DDE based on a calibration curve generated from standards of known concentrations.
-
Cytotoxicity and Cell Viability Assays
5.2.1 MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired exposure time (e.g., 24, 48 hours).
-
Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing the formazan crystals to form.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 535-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
DNA Adduct Analysis
5.3.1 LC-MS/MS for DNA Adduct Detection
This highly sensitive and specific method is the gold standard for identifying and quantifying DNA adducts.
-
Principle: DNA is isolated from cells or tissues treated with DDE, hydrolyzed into individual nucleosides, and then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect the specific mass of the DDE-DNA adducts.
-
Procedure Outline:
-
Exposure: Treat cells in culture or laboratory animals with this compound.
-
DNA Isolation: Isolate genomic DNA from the treated samples using a standard DNA extraction kit or protocol.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into an LC-MS/MS system.
-
Separate the deoxynucleosides using a reverse-phase HPLC column.
-
Detect the parent mass of the expected adduct (e.g., DDE-dGuo) in the first mass spectrometer (MS1).
-
Fragment the parent ion and detect specific daughter ions in the second mass spectrometer (MS2) for structural confirmation and quantification.
-
-
Data Analysis: Identify and quantify the adducts by comparing retention times and mass fragmentation patterns to synthetic standards or known values.
-
Conclusion
This compound is a biologically potent aldehyde generated from lipid peroxidation that serves as both a biomarker and a mediator of oxidative damage. Its high reactivity leads to the formation of macromolecular adducts, inducing cytotoxicity, genotoxicity, and inflammatory responses through the modulation of key signaling pathways like JNK and NF-κB. Understanding the precise mechanisms of DDE-induced pathology is critical for developing therapeutic strategies to mitigate the damage associated with oxidative stress in a wide range of human diseases. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the multifaceted role of this compound in biology and medicine.
References
2,4-Decadienal as an Apoptosis Inducer: A Technical Guide to the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Decadienal (DDE), a reactive α,β-unsaturated aldehyde generated from the peroxidation of polyunsaturated fatty acids, is increasingly recognized for its cytotoxic effects, notably its capacity to induce programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound initiates and executes the apoptotic cascade. By elucidating the key signaling pathways, summarizing quantitative experimental data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for researchers in cellular biology, toxicology, and pharmacology. The primary mechanisms discussed herein revolve around the induction of oxidative stress, subsequent mitochondrial dysfunction, and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, culminating in the activation of the caspase cascade and apoptotic cell death.
Introduction
trans,trans-2,4-decadienal (tt-DDE) is a highly reactive aldehyde that is not only a byproduct of lipid peroxidation in cell membranes but is also found in many food products, particularly those subjected to heating.[1] Its role as a cytotoxic agent has garnered significant attention, with a growing body of evidence pointing towards its ability to induce apoptosis in various cell types, including vascular endothelial cells.[1][2] Understanding the precise mechanisms by which DDE triggers apoptosis is crucial for assessing its toxicological impact and for exploring its potential, albeit paradoxical, applications in therapeutic strategies that leverage apoptosis, such as in oncology. This guide synthesizes the current understanding of DDE-induced apoptosis, focusing on the intricate signaling networks and cellular events involved.
Core Mechanisms of this compound-Induced Apoptosis
The apoptotic activity of this compound is a multi-faceted process primarily driven by the induction of cellular stress, which converges on the mitochondria-dependent (intrinsic) pathway of apoptosis. The key events are detailed below.
Induction of Oxidative and Nitrative Stress
This compound treatment has been shown to induce significant oxidative and nitrative stress in cells.[1] This is a critical initiating event that triggers downstream apoptotic signaling. The accumulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) disrupts cellular homeostasis and damages cellular components, including lipids, proteins, and DNA.[3]
Mitochondrial Dysfunction
The mitochondria are central to the apoptotic process and are a primary target of DDE-induced oxidative stress. DDE exposure leads to profound mitochondrial dysfunction characterized by several key events:
-
Increased Mitochondrial Oxygen Consumption and Lipid Peroxidation: DDE treatment enhances the rate of mitochondrial oxygen consumption and promotes lipid peroxidation within the mitochondrial membranes.
-
Mitochondrial Swelling and Loss of Membrane Potential (ΔΨm): A hallmark of DDE-induced mitochondrial damage is extensive mitochondrial swelling and a significant reduction in the mitochondrial membrane potential. The loss of ΔΨm is a critical point of no return in the apoptotic cascade.
-
Cytochrome c Release: The disruption of the mitochondrial outer membrane integrity leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.
Activation of the JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway, a critical stress-activated protein kinase cascade, plays a pivotal role in mediating DDE-induced apoptosis. Oxidative stress is a potent activator of the JNK pathway. Once activated, JNK can translocate to the mitochondria and modulate the activity of Bcl-2 family proteins.
Regulation of Bcl-2 Family Proteins
The Bcl-2 family of proteins are the primary regulators of mitochondrial outer membrane permeabilization. DDE treatment alters the balance between pro-apoptotic and anti-apoptotic members of this family. Specifically, it leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, resulting in an elevated Bax/Bcl-2 ratio. This shift in balance favors the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c.
Caspase Activation and Execution of Apoptosis
The release of cytochrome c into the cytoplasm initiates the formation of the apoptosome, a protein complex that activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are the executioners of apoptosis. Activated caspase-3 cleaves a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the quantitative data from key studies investigating the effects of this compound on apoptosis and related cellular processes.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| Cell Type | Concentration (µM) | Exposure Time (h) | Effect | Reference |
| Human Vascular Smooth Muscle Cells | 50 | 24 | 48% LDH leakage | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 | 24 | Dose-dependent decrease in cell viability | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 | 24 | Dose-dependent increase in LDH release |
Table 2: Effect of this compound on Mitochondrial Function
| Cell Type | Concentration (µM) | Parameter Measured | Observation | Reference |
| Isolated Rat Liver Mitochondria | 0.9 - 162 | Mitochondrial Swelling | Extensive swelling observed | |
| Isolated Rat Liver Mitochondria | 162 | Oxygen Consumption | Increased rate | |
| Isolated Rat Liver Mitochondria | - | Mitochondrial Membrane Potential | Loss of potential | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 | Mitochondrial Membrane Potential | Significant reduction | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 | Cytochrome c Release | Increased release from mitochondria |
Table 3: Effect of this compound on Apoptotic Protein Expression and Activity
| Cell Type | Concentration (µM) | Protein/Activity | Change | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 | Bcl-2 | Decreased expression | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 12.5 - 50 | Bax | Increased expression | |
| Adipose Tissue (in vivo) | - | Caspase Activity | Increased | |
| Macrophage Cells | 1 | JNK Phosphorylation | Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Vascular Smooth Muscle Cells, and RAW 264.7 macrophage cells are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is typically dissolved in a suitable solvent like ethanol or DMSO to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells.
Assessment of Apoptosis
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
JC-1 Staining: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.
-
Treat cells with this compound as required.
-
Incubate the cells with JC-1 staining solution for 20-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with non-fat milk or BSA, followed by incubation with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-JNK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Protein Carbonylation
-
DNPH Derivatization: Protein carbonylation, a marker of protein oxidation, can be detected by derivatization with 2,4-dinitrophenylhydrazine (DNPH).
-
React protein samples with DNPH to form stable dinitrophenyl (DNP) hydrazone adducts.
-
The derivatized proteins can be quantified spectrophotometrically by measuring the absorbance of the DNP adducts.
-
Alternatively, the carbonylated proteins can be detected by Western blotting using an anti-DNP antibody.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in this compound-induced apoptosis.
Caption: Signaling cascade of this compound-induced apoptosis.
Caption: Workflow for assessing this compound-induced apoptosis.
Conclusion
This compound is a potent inducer of apoptosis, primarily through a mechanism involving the induction of oxidative stress, which leads to mitochondrial dysfunction and the activation of the JNK signaling pathway. This culminates in an increased Bax/Bcl-2 ratio, cytochrome c release, and the subsequent activation of the caspase cascade. The detailed understanding of these core mechanisms, supported by the quantitative data and experimental protocols provided in this guide, is essential for the fields of toxicology, food safety, and pharmacology. Further research may continue to unravel the intricate details of DDE's interactions with cellular components and its potential implications for human health and disease.
References
- 1. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans,trans-2,4-Decadienal induces endothelial cell injury by impairing mitochondrial function and autophagic flux - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 2,4-Decadienal: A Technical Guide for Modeling Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Decadienal is an unsaturated aldehyde that is a significant component of many natural and processed materials. It is notably formed during the lipid peroxidation of polyunsaturated fatty acids, such as linoleic acid, and is a key aroma compound in many foods, contributing to flavors described as fatty, green, and citrus-like.[1][2][3][4][5] Beyond its sensory characteristics, this compound is a reactive molecule that interacts with biological systems, inducing cellular responses such as inflammation and apoptosis. Understanding its physicochemical properties is paramount for modeling its behavior in various systems, from food science applications to toxicological and pharmacological studies. This guide provides an in-depth overview of these properties, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound, primarily focusing on the (E,E)-isomer, which is the most common and well-studied.
Table 1: General and Physical Properties of (E,E)-2,4-Decadienal
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Appearance | Pale yellow to yellow clear liquid | |
| Odor | Powerful, fatty, oily, with citrus and green notes | |
| CAS Number | 25152-84-5 | |
| Density | 0.872 g/mL at 20°C | |
| Refractive Index | n20/D 1.515 |
Table 2: Thermodynamic Properties of (E,E)-2,4-Decadienal
| Property | Value | Conditions | Source(s) |
| Boiling Point | 114-116 °C | 10 mmHg | |
| 227.73 °C | (EPI 4.0) | ||
| Melting Point | Not available | ||
| Vapor Pressure | 0.03 mmHg | 25 °C | |
| Flash Point | 100 °C |
Table 3: Solubility and Partitioning Properties of (E,E)-2,4-Decadienal
| Property | Value | Source(s) |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Soluble in alcohol and fixed oils | |
| LogP (Octanol-Water Partition Coefficient) | 3.2 |
Experimental Protocols
Accurate modeling requires reliable experimental data. The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Synthesis and Purification of (E,E)-2,4-Decadienal
A common method for the synthesis of (E,E)-2,4-decadienal involves the oxidation of 2-decyn-1-ol. The following is a representative protocol for the final oxidation and purification steps to obtain a high-purity sample.
Materials:
-
2-Decyn-1-ol
-
Sodium acetate
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
Trichloroisocyanuric acid
-
Dichloromethane
-
1% Sodium bicarbonate solution
Procedure:
-
In a 1 L four-necked flask, combine 38.0 g (0.46 mol) of sodium acetate, 0.6 g (3.8 mmol) of TEMPO, 62.0 g (0.4 mol) of 2-decyn-1-ol, and 600 mL of dichloromethane.
-
Raise the temperature to 20°C and slowly add 37.0 g of trichloroisocyanuric acid in batches over approximately 1.5 hours, maintaining the reaction temperature between 25-30°C.
-
Monitor the reaction until completion.
-
Filter the mixture and wash the filter cake with dichloromethane (100 mL x 1).
-
Combine the organic layers and wash with 1% sodium bicarbonate solution (100 mL x 1).
-
Recover the dichloromethane and collect the fraction at 58-62°C/67 Pa to yield (E,E)-2,4-decadienal.
-
Further purification can be achieved using silica gel column chromatography with a gradient of ethyl acetate in hexane.
Determination of Boiling Point (OECD Guideline 103)
The boiling point can be determined using several methods outlined in OECD Guideline 103, such as ebulliometry, the dynamic method, or the Siwoloboff method. The dynamic method is described here.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.
Procedure:
-
Place the sample in a suitable vessel and heat it.
-
Measure the vapor pressure and temperature continuously.
-
The boiling point is the temperature at which the vapor pressure reaches the ambient atmospheric pressure.
Determination of Water Solubility (OECD Guideline 105)
The flask method, described in OECD Guideline 105, is suitable for substances with a water solubility above 10⁻² g/L.
Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.
Procedure:
-
An excess amount of this compound is added to a flask containing purified water.
-
The flask is agitated at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.
-
The solution is then centrifuged or filtered to remove undissolved substance.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Determination of n-Octanol/Water Partition Coefficient (LogP) (OECD Guideline 107, 117, or 123)
The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. LogP is the logarithm of this ratio. Several methods are available, including the shake flask method (OECD 107), HPLC method (OECD 117), and slow-stirring method (OECD 123).
Principle (Shake Flask Method - OECD 107):
The test substance is dissolved in a mixture of n-octanol and water, shaken to allow for partitioning, and the concentration in each phase is measured after separation.
Procedure:
-
Prepare a stock solution of this compound in n-octanol.
-
Mix a known volume of the stock solution with a known volume of water in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time to allow for equilibrium to be reached.
-
Allow the two phases to separate.
-
Determine the concentration of this compound in both the n-octanol and water phases using an appropriate analytical technique.
-
Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. LogP is the base-10 logarithm of P.
Signaling and Biological Pathways
This compound is a biologically active molecule that can modulate cellular signaling pathways, primarily related to inflammation and apoptosis.
Inflammatory Signaling Pathway
trans,trans-2,4-Decadienal (tt-DDE) has been shown to induce pro-inflammatory responses in macrophages. This process involves the activation of key signaling cascades and direct interaction with specific cellular proteins.
Apoptosis Induction Pathway
trans,trans-2,4-Decadienal can induce apoptosis, particularly in vascular endothelial cells, through the generation of oxidative and nitrative stress, leading to the activation of the JNK signaling pathway.
Conclusion
The data and protocols presented in this technical guide provide a comprehensive resource for researchers and professionals working with this compound. The tabulated physicochemical properties offer a quick reference for modeling and simulation studies, while the detailed experimental methodologies provide a foundation for the generation of high-quality, reproducible data. Furthermore, the visualization of the inflammatory and apoptotic signaling pathways offers insights into the biological activity of this compound, which is crucial for applications in drug development and toxicology. This guide serves as a valuable tool to facilitate further research and a deeper understanding of the role of this compound in chemical and biological systems.
References
An In-depth Technical Guide to the Isomers of 2,4-Decadienal and Their Relative Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Decadienal, a reactive aldehyde, is a significant molecule in various scientific domains, from flavor chemistry to toxicology and drug development. It is a product of lipid peroxidation and is found in numerous food items, contributing to their aroma profile.[1] The presence of two conjugated double bonds in its structure gives rise to four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Each of these isomers can exhibit distinct physical, chemical, and biological properties. Consequently, a thorough understanding of their individual characteristics and relative stability is paramount for researchers in fields where this compound is relevant. This technical guide provides a comprehensive overview of the isomers of this compound, with a focus on their relative stability and the experimental protocols for their analysis.
Isomers of this compound
The four geometric isomers of this compound are depicted below:
-
(2E,4E)-2,4-Decadienal: Both double bonds have a trans configuration.
-
(2E,4Z)-2,4-Decadienal: The double bond at position 2 is trans, and the one at position 4 is cis.
-
(2Z,4E)-2,4-Decadienal: The double bond at position 2 is cis, and the one at position 4 is trans.
-
(2Z,4Z)-2,4-Decadienal: Both double bonds have a cis configuration.
The (2E,4E) isomer is the most common and has been extensively studied.[1][2] It is known for its characteristic deep-fried, fatty aroma.[2] The other isomers are less common but can be formed during various chemical and biological processes.
Relative Stability of this compound Isomers
The relative stability of the this compound isomers is governed by principles of thermodynamics, primarily related to steric hindrance and the conjugation of the double bonds.
General Principles of Diene Stability:
Conjugated dienes, such as this compound, are inherently more stable than their non-conjugated counterparts.[3] This increased stability arises from the delocalization of π-electrons across the single bond situated between the two double bonds. This delocalization, often represented by resonance structures, lowers the overall energy of the molecule.
Thermodynamic vs. Kinetic Control:
In reactions involving conjugated dienes, the product distribution can be under either kinetic or thermodynamic control.
-
Kinetic control favors the product that is formed fastest, which is often the less stable product. This typically occurs at lower temperatures.
-
Thermodynamic control favors the most stable product, which is achieved when the reaction is reversible and allowed to reach equilibrium. This is usually favored at higher temperatures.
Inferred Stability of this compound Isomers:
While explicit quantitative data on the relative stability of all four this compound isomers is scarce in the readily available literature, we can infer their stability based on established principles of organic chemistry:
-
(2E,4E)-2,4-Decadienal: This isomer is generally considered the most stable. The trans configuration at both double bonds minimizes steric hindrance between the alkyl chain and the aldehyde group, allowing for a more planar and stable conformation.
-
(2E,4Z)- and (2Z,4E)-2,4-Decadienal: These isomers are expected to be less stable than the (2E,4E) isomer due to the presence of a cis double bond, which introduces steric strain. The relative stability between these two would depend on the specific steric interactions in each molecule.
-
(2Z,4Z)-2,4-Decadienal: This isomer is predicted to be the least stable due to the steric hindrance caused by two cis double bonds. The crowding of substituents on the same side of the double bonds leads to a higher energy state.
This predicted order of stability ((2E,4E) > (2E,4Z) ≈ (2Z,4E) > (2Z,4Z)) is a general trend for substituted dienes.
Quantitative Data on Isomer Properties
While direct thermodynamic stability data is limited, some physical properties of the most common isomer are available.
| Property | (2E,4E)-2,4-Decadienal | Reference |
| Molecular Weight | 152.23 g/mol | |
| Boiling Point | 114-116 °C at 10 mmHg | |
| Density | 0.872 g/mL at 20 °C | |
| Refractive Index | n20/D 1.515 | |
| Solubility in Water | Insoluble | |
| Organoleptic Profile | Fatty, meaty, citrus |
Experimental Protocols
The separation and identification of this compound isomers are crucial for their individual study. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a powerful technique for separating non-volatile or thermally labile compounds like the isomers of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column is commonly used. For enhanced separation of geometric isomers, a silver ion-impregnated HPLC column (Ag-HPLC) can be employed, as the silver ions interact differently with the π-electrons of cis and trans double bonds.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The exact gradient or isocratic conditions would need to be optimized for baseline separation of all four isomers.
-
Detection: UV detection at a wavelength corresponding to the λmax of this compound (around 270 nm) is appropriate.
-
Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as acetonitrile or methanol, and filtered through a 0.45 µm filter before injection.
Illustrative HPLC Workflow:
Caption: A generalized workflow for the HPLC analysis of this compound isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column, such as one with a polyethylene glycol (e.g., HP-INNOWAX) or a modified polysiloxane stationary phase, is recommended for separating geometric isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp is necessary to achieve good separation. An example program could be:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 230°C at a rate of 5°C/min.
-
Hold at 230°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to obtain mass spectra for identification and selected ion monitoring (SIM) for enhanced sensitivity and quantification.
-
-
Sample Preparation: Samples are typically diluted in a volatile solvent like hexane or methanol.
Illustrative GC-MS Workflow:
Caption: A generalized workflow for the GC-MS analysis of this compound isomers.
Signaling Pathways and Logical Relationships
The formation of this compound is intricately linked to the lipid peroxidation pathway. This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linoleic acid.
Lipid Peroxidation Pathway Leading to this compound:
Caption: Simplified pathway of lipid peroxidation leading to the formation of this compound.
Conclusion
The geometric isomers of this compound possess distinct properties that necessitate their individual characterization. Based on fundamental principles of organic chemistry, the (2E,4E) isomer is the most thermodynamically stable due to minimized steric hindrance. The other isomers, particularly the (2Z,4Z) configuration, are progressively less stable. For the accurate analysis and quantification of these isomers, HPLC and GC-MS are the methods of choice. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists working with this important class of molecules. Further research, including computational studies, would be beneficial to provide precise quantitative data on the relative stabilities of all four isomers.
References
Navigating the Solubility Landscape of 2,4-Decadienal: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of bioactive compounds is a cornerstone of formulation and delivery. This in-depth technical guide provides a comprehensive overview of the solubility of 2,4-Decadienal, a reactive aldehyde with implications in various fields, in both aqueous and organic solvents. This document summarizes available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents logical workflows through diagrammatic representations.
Core Findings: Solubility Profile of this compound
This compound exhibits a distinct solubility profile characterized by poor aqueous solubility and favorable solubility in a range of organic solvents. This behavior is consistent with its molecular structure, which includes a polar aldehyde functional group and a significant nonpolar hydrocarbon chain.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Data Type |
| Water | 25 | 105.7 mg/L[1] | Estimated |
| Water | 25 | ~0.1 g/L | Reported |
| Water | Not Specified | 0.038 g/L | Predicted |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Reported |
| Ethanol | Not Specified | Soluble[2][3][] | Qualitative |
| Acetone | Not Specified | Soluble[] | Qualitative |
| Propylene Glycol | Not Specified | Soluble | Qualitative |
| Fixed Oils | Not Specified | Soluble | Qualitative |
Experimental Protocols for Solubility Determination
A standardized and rigorous experimental approach is crucial for obtaining reliable solubility data. The following section details a general methodology for determining the solubility of a compound like this compound, drawing from established principles such as the OECD Guideline 105 for water solubility and common laboratory practices for organic solvents.
General Experimental Workflow
The determination of solubility is fundamentally a process of creating a saturated solution at a controlled temperature, allowing it to reach equilibrium, and then quantifying the concentration of the solute in the solvent.
Caption: A generalized workflow for the experimental determination of solubility.
Detailed Methodologies
1. Materials and Equipment:
-
Solute: High-purity this compound (≥95%)
-
Solvents: HPLC-grade or equivalent purity for all selected aqueous and organic solvents.
-
Equipment: Analytical balance, temperature-controlled shaker or incubator, centrifuge, syringe filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions), vials, and a suitable analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with a UV detector).
2. Procedure (Adapted from the Flask Method - OECD 105):
-
Preparation of the Test Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.
-
Prepare multiple replicate samples for each solvent.
-
-
Equilibration:
-
Place the samples in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. A preliminary study can determine the time to equilibrium (e.g., 24-48 hours).
-
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed at the test temperature for a period to allow the undissolved solid to settle.
-
To ensure complete removal of undissolved solute, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analysis.
-
4. Quantification:
-
Analytical Method: A validated analytical method, such as reversed-phase HPLC, is recommended for the quantification of this compound. A study by Sun et al. (2020) provides a basis for such a method, involving extraction with acetonitrile and subsequent analysis.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analysis: Analyze the filtered supernatant from the test samples and the standard solutions using the chosen analytical method.
-
Calculation: Determine the concentration of this compound in the saturated solution by comparing the analytical response of the sample to the calibration curve. The solubility is expressed in units such as mg/L, g/100mL, or mol/L.
Logical Relationships in Solubility
The solubility of a compound like this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key factors influencing its solubility.
Caption: Interplay of solute and solvent properties determining solubility.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine solubility under the precise conditions of temperature, pressure, and in the exact solvent systems relevant to the intended use. The methodologies outlined here offer a robust framework for such empirical determinations.
References
An In-depth Technical Guide to 2,4-Decadienal: CAS Numbers and Synonym Compendium
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing essential data on the chemical compound 2,4-Decadienal. The following sections detail its various isomeric forms, associated CAS numbers, and an extensive list of depositor-supplied synonyms, crucial for accurate identification and research.
Chemical Abstract Service (CAS) Numbers
This compound is a polyunsaturated fatty aldehyde that exists in different isomeric forms, each distinguished by a unique CAS number. The most commonly referenced isomer is the (2E,4E) form, also known as trans,trans-2,4-Decadienal. It is crucial to utilize the specific CAS number corresponding to the isomer of interest for unambiguous identification in research and procurement.
| Isomer of this compound | CAS Registry Number |
| (2E,4E)-deca-2,4-dienal | 25152-84-5[1][2][3][4] |
| (2E,4Z)-deca-2,4-dienal | 25152-83-4 |
| This compound (Isomer unspecified) | 2363-88-4 |
Depositor-Supplied Synonyms
An extensive list of synonyms for this compound has been compiled from various chemical databases and suppliers. This compilation is vital for comprehensive literature searches and for identifying the compound across different commercial and academic platforms. The synonyms are often used interchangeably to describe the various isomers.
| Synonym | Isomer Specificity (if indicated) |
| (2E,4E)-2,4-Decadienal | (E,E) |
| (2E,4E)-deca-2,4-dienal | (E,E) |
| (E,E)-2,4-Decadienal | (E,E) |
| trans,trans-2,4-Decadienal | (E,E) |
| trans-2,trans-4-Decadienal | (E,E) |
| 2-trans-4-trans-Decadienal | (E,E) |
| Deca-2(E),4(E)-dienal | (E,E) |
| trans,trans-2,4-Decadien-1-al | (E,E) |
| (2E,4Z)-Decadienal | (E,Z) |
| (E,Z)-2,4-Decadienal | (E,Z) |
| trans-2,cis-4-Decadienal | (E,Z) |
| Deca-2(E),4(Z)-dienal | (E,Z) |
| This compound | Unspecified |
| decadienal | Unspecified |
| Heptenyl acrolein | Unspecified |
Logical Relationship of this compound Isomers
The relationship between the different isomers of this compound can be visualized as distinct chemical entities that fall under the broader classification of this compound.
References
Methodological & Application
GC-MS method for 2,4-Decadienal quantification in food matrix
An Application Note and Protocol for the Quantification of 2,4-Decadienal in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Introduction
This compound is a key volatile compound that significantly impacts the flavor and aroma profile of various food products. As a product of lipid oxidation, particularly from linoleic acid, its presence is often associated with the characteristic aroma of deep-fried foods, but it can also contribute to off-flavors and rancidity in products like edible oils and nuts. Accurate quantification of this compound is crucial for quality control, shelf-life studies, and product development in the food industry. This application note details a robust and sensitive method for the quantification of this compound in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
This method employs HS-SPME to extract and concentrate volatile and semi-volatile compounds from the headspace of a food sample. The extracted analytes are then thermally desorbed into a gas chromatograph for separation. Detection and quantification are achieved using a mass spectrometer, which provides high selectivity and sensitivity. For enhanced stability and chromatographic performance, an optional on-fiber derivatization step with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be incorporated to convert the aldehyde into a more stable oxime derivative. Quantification is typically performed using an external standard calibration curve or by the method of standard additions to compensate for matrix effects.
Application
This method is applicable to a wide range of food matrices where lipid oxidation is a concern, including:
-
Edible oils (e.g., sunflower, olive, palm oil)
-
Fried foods (e.g., potato chips, fried chicken)
-
Nuts and seeds
-
Dairy products
-
Meat and fish products
Experimental Protocols
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol outlines the general procedure for the extraction of this compound from a solid or liquid food matrix. Optimization of parameters such as sample volume, extraction time, and temperature may be required for different matrices.
-
Materials and Reagents:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath with agitation
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
(Optional) O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization
-
-
Procedure:
-
Sample Weighing: Accurately weigh a representative amount of the homogenized food sample (e.g., 1-5 g for solids, 1-5 mL for liquids) into a 20 mL headspace vial.
-
Matrix Modification: For solid samples, add a small amount of deionized water (e.g., 5 mL) to facilitate the release of volatiles. To enhance the release of volatile compounds by increasing the ionic strength of the aqueous phase, add a known amount of NaCl (e.g., 1-2 g).
-
Internal Standard Spiking (Optional but Recommended): Spike the sample with a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or another volatile compound not present in the sample) to improve accuracy and precision.
-
Derivatization (Optional): For on-fiber derivatization, a vial containing PFBHA can be placed in the heating block alongside the sample vial. The SPME fiber is first exposed to the headspace of the PFBHA vial to load the derivatizing agent and then to the headspace of the sample vial. Alternatively, an aqueous solution of PFBHA can be added directly to the sample vial.
-
Equilibration: Seal the vial tightly and place it in a heating block or water bath set to a specific temperature (e.g., 40-70°C). Allow the sample to equilibrate for a set time (e.g., 15-60 minutes) with agitation to facilitate the partitioning of volatiles into the headspace.
-
SPME Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for a defined period (e.g., 20-60 minutes) at the same temperature as equilibration.
-
Desorption: After extraction, immediately retract the fiber and insert it into the GC inlet for thermal desorption of the analytes.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Single Quadrupole or Tandem Quadrupole)
-
-
GC-MS Conditions:
| Parameter | Value |
| GC Column | HP-INNOWAX capillary column, 60m × 0.25mm × 0.25 µm[1] |
| Injector Temperature | 250°C[1] |
| Injection Mode | Splitless (for SPME) |
| Carrier Gas | Helium, flow rate: 0.8 mL/min[1] |
| Oven Program | Initial temp: 40°C, hold for 6 min; Ramp to 100°C at 3°C/min, hold for 5 min; Ramp to 230°C at 5°C/min, hold for 10 min[1] |
| Transfer Line Temp | 280°C[1] |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions for this compound | Quantifier: m/z 81; Qualifiers: m/z 67, 95 |
3. Calibration and Quantification
-
Calibration Standards: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol or a matrix-matched blank).
-
Calibration Curve: Analyze the standard solutions using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. If an internal standard is used, plot the ratio of the analyte peak area to the internal standard peak area against the concentration.
Data Presentation
Table 1: Summary of Quantitative Data for Aldehyde Analysis using GC-MS Methods
| Analyte | Matrix | Method | Linearity (R²) | LOD | LOQ | Recovery (%) | Reference |
| (E,E)-2,4-Decadienal | Chinese Liquor | HS-SPME-GCxGC-TOFMS | 0.9919 | 15.13 ng/L | 50.44 ng/L | 90.92 | |
| (E,E)-2,4-Nonadienal | Chinese Liquor | HS-SPME-GCxGC-TOFMS | 0.9924 | 6.14 ng/L | 20.46 ng/L | 89.37 | |
| Aldehydes (general) | Canned Vegetables | SHS-GC-MS | >0.99 | 15-400 µg/kg (solid), 3-40 µg/L (liquid) | - | 89-99 | |
| Volatile Compounds | Dry-cured Ham | HS-SPME-GC-MS | >0.99 | 0.03–1.13 mg/kg | 0.09–3.41 mg/kg | - | |
| 2,4-diene aldehydes | Daily Essence | GC-MS | - | 0.5 mg/kg (for C6-C9) | 1.6 mg/kg (for C6-C9) | 90-120 | |
| trans- -2,4-decadienal | Daily Essence | GC-MS | - | 5.4 mg/kg | 16.1 mg/kg | 90-120 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Decadienal in Edible Oils
This document provides a detailed application note and protocol for the quantitative analysis of this compound in various edible oils using High-Performance Liquid Chromatography (HPLC). This compound is a key secondary oxidation product of linoleic acid, an abundant polyunsaturated fatty acid in many vegetable oils. Its presence and concentration are critical indicators of lipid peroxidation, which affects the quality, flavor, and safety of edible oils. Elevated levels of this compound are associated with off-flavors and potential toxicity.
Introduction
The monitoring of this compound is crucial for quality control in the food industry and for safety assessment in toxicological studies. This aldehyde is formed during the heating of oils, such as in frying, and its concentration can increase significantly with prolonged heating times and temperatures.[1][2] HPLC, particularly after derivatization, offers a reliable and sensitive method for the quantification of this compound in the complex matrix of edible oils.[1][2] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyl compounds to form stable hydrazones that can be readily detected by UV-Vis or mass spectrometry detectors.[1]
Quantitative Data Summary
The following tables summarize the quantitative data for the HPLC analysis of this compound from various studies. These values can serve as a reference for method development and validation.
Table 1: Method Detection and Quantification Limits
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 15 nmol/L | |
| Limit of Quantification (LOQ) | 50 nmol/L | |
| LOD Range (HPLC-MS/MS) | 0.30 - 0.45 µg/kg | |
| LOQ Range (HPLC-MS/MS) | 1.0 - 1.5 µg/kg |
Table 2: Concentration of this compound in Different Edible Oils
| Edible Oil | Condition | Concentration Range | Reference |
| Sunflower Oil | Frying in restaurants | 0.3–119.7 mg/kg | |
| Cottonseed Oil | Frying in restaurants | 13.3–92.7 mg/kg | |
| Palm Oil | Frying in restaurants | 4.1–44.9 mg/kg | |
| Vegetable Cooking Fats | Frying in restaurants | 2.0–11.3 mg/kg | |
| Sunflower Oil | Repeatedly used for frying (up to 8 times) | up to 30 mg/kg | |
| Frying Oil | After thermal oxidation at 180°C for 6h | Highest concentration among tested oils |
Experimental Protocol
This protocol details a reversed-phase HPLC method for the determination of this compound in edible oils following derivatization with DNPH.
Materials and Reagents
-
This compound standard (analytical grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Hydrochloric acid (HCl)
-
Edible oil samples (e.g., sunflower, corn, palm oil)
-
C18 Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 0.1 - 10 µg/mL).
Sample Preparation (Extraction and Derivatization)
-
Extraction: Accurately weigh approximately 0.1 g of the oil sample into a centrifuge tube. Add 2 mL of acetonitrile and vortex vigorously for 1 minute. Repeat the extraction two more times, combining the acetonitrile extracts.
-
Derivatization: To the combined extract, add a solution of DNPH in acetonitrile (acidified with HCl). A typical derivatization solution is prepared by dissolving DNPH in acetonitrile with a small amount of concentrated HCl. The reaction is typically carried out at 40°C for 30 minutes in a water bath.
-
Sample Cleanup (Optional): If the sample matrix is complex, a C18 SPE cartridge can be used to remove interferences. Condition the cartridge with methanol and then water. Load the derivatized sample, wash with a water/acetonitrile mixture, and elute the DNPH-derivatives with acetonitrile.
HPLC-UV Analysis
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a lower percentage of B, and gradually increase to elute the analytes. A typical gradient might be from 60% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: The DNPH derivatives of carbonyls have a strong absorbance around 360-365 nm.
-
Column Temperature: 30°C.
Quantification
-
Inject the derivatized working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration in the original oil sample, taking into account the initial sample weight and dilution factors.
Visualizations
Chemical Context of this compound Formation
The following diagram illustrates the formation of this compound from the oxidation of linoleic acid, a common fatty acid in edible oils. This process is a key contributor to lipid peroxidation.
Caption: Formation pathway of this compound from Linoleic Acid.
Experimental Workflow for HPLC Analysis
The diagram below outlines the complete experimental workflow for the HPLC analysis of this compound in edible oils, from sample collection to data analysis.
Caption: Workflow for this compound analysis in edible oils.
References
Application Note: Laboratory Synthesis and Purification of (2E,4E)-2,4-Decadienal
Introduction
(2E,4E)-2,4-Decadienal is a polyunsaturated fatty aldehyde naturally found in a variety of foods, including butter, cooked beef, citrus fruits, and roasted peanuts.[][2] It is recognized for its characteristic deep-fried, fatty, or chicken-like aroma at higher concentrations, while exhibiting citrus notes at lower levels.[][3][4] Due to these sensory properties, it is widely used as a flavoring agent in the food industry. Furthermore, as a product of lipid peroxidation, 2,4-decadienal is a subject of interest in biochemical research, particularly in studies related to oxidative stress and cellular signaling, where it has been shown to be an apoptosis inducer. This document provides detailed protocols for the chemical synthesis and subsequent purification of (2E,4E)-2,4-Decadienal for research and development applications.
I. Synthesis of (2E,4E)-2,4-Decadienal via Oxidation of 2-Decyn-1-ol
This protocol details a chemical synthesis route starting from 2-Decyn-1-ol, which undergoes oxidation and isomerization to yield the target compound, (2E,4E)-2,4-Decadienal. This method offers a straightforward process with readily available industrial reagents.
Experimental Protocol
-
Apparatus Setup : Assemble a 1 L four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Initial Charging : To the flask, add 38.0 g (0.46 mol) of sodium acetate, 0.6 g (3.8 mmol) of TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy), 62.0 g (0.4 mol) of 2-Decyn-1-ol, and 600 mL of dichloromethane.
-
Initiating the Reaction : Stir the mixture and raise the temperature to 20°C.
-
Oxidant Addition : Slowly add 37.0 g of trichloroisocyanuric acid in batches over approximately 1.5 hours.
-
Reaction Monitoring : Maintain the reaction temperature between 25-30°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until completion.
-
Work-up :
-
Once the reaction is complete, filter the mixture to remove solid by-products.
-
Wash the filter cake with 100 mL of dichloromethane.
-
Combine the organic layers and wash with 100 mL of a 1% sodium bicarbonate solution.
-
-
Solvent Removal : Recover the dichloromethane from the organic phase using a rotary evaporator.
Quantitative Data: Synthesis Parameters
| Parameter | Value | Reference |
| Starting Material | 2-Decyn-1-ol | |
| Moles of Starting Material | 0.4 mol | |
| Oxidant | Trichloroisocyanuric acid | |
| Catalyst | TEMPO | |
| Solvent | Dichloromethane | |
| Reaction Temperature | 25-30°C | |
| Theoretical Yield | 60.9 g | Calculated |
| Actual Yield | 45.0 g | |
| Percent Yield | 72.6% | |
| Product Purity (Pre-distillation) | 97.6% |
II. Purification Protocols for this compound
Purification is critical to remove unreacted starting materials, by-products, and catalyst residues. Two effective methods are detailed below.
Protocol 1: Fractional Vacuum Distillation
This is the primary purification method following the synthesis protocol described above.
Methodology
-
Setup : Arrange a fractional distillation apparatus suitable for vacuum operation.
-
Distillation : Heat the crude product obtained after solvent removal.
-
Fraction Collection : Collect the fraction that distills at 58-62°C under a reduced pressure of 67 Pa. This fraction contains the purified (2E,4E)-2,4-Decadienal.
Protocol 2: Adsorbent-Based Column Chromatography
This method is particularly effective for purifying this compound from complex biocatalytic reaction mixtures containing by-products like trans-2-hexenal and unreacted fatty acids.
Methodology
-
Adsorbent Selection : AmberLite™ FPX66 is an effective hydrophobic adsorbent with a high selectivity for this compound over common impurities.
-
Column Packing : Pack a chromatography column with the selected adsorbent.
-
Loading : Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the column.
-
Elution : Elute the column with 96% ethanol. The difference in adsorption affinity allows for the separation of this compound from other components. The binding capacity for this compound on AmberLite FPX66 is approximately 30 mg/g.
-
Fraction Analysis : Collect the eluted fractions and analyze them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.
III. Characterization and Physicochemical Properties
The identity and purity of the synthesized this compound should be confirmed through analytical techniques.
Physicochemical Properties of (2E,4E)-2,4-Decadienal
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Appearance | Colorless or yellowish oily liquid | |
| Boiling Point | 114-116 °C / 10 mmHg (1333 Pa) | |
| Density | 0.872 g/mL at 20°C | |
| Refractive Index (n20/D) | 1.515 |
Spectroscopic Data Summary
| Technique | Key Features and Expected Values | Reference |
| ¹H NMR | Aldehydic proton (CHO) signal appears highly deshielded at δ 9-10 ppm. Protons on the conjugated double bond (C=C-C=C) appear in the δ 6-7.5 ppm region. | |
| ¹³C NMR | Carbonyl carbon (C=O) signal appears far downfield in the δ 190-215 ppm range. | |
| IR Spectroscopy | Strong C=O stretching vibration for an α,β-unsaturated aldehyde is observed at 1685-1666 cm⁻¹. A characteristic aldehyde C-H stretch appears around 2720 cm⁻¹. | |
| Mass Spec (EI) | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns are also observable. |
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Use of 2,4-Decadienal as a Lipid Oxidation Marker in Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid oxidation is a critical factor in the deterioration of oils and fats, leading to the development of off-flavors, undesirable odors, and the formation of potentially toxic compounds. Monitoring the extent of lipid oxidation is crucial for quality control in the food and pharmaceutical industries. 2,4-Decadienal, a volatile aldehyde, has emerged as a sensitive and reliable marker for lipid oxidation, particularly in oils rich in linoleic acid.[1][2] This compound is a secondary oxidation product, and its concentration correlates well with the progression of lipid deterioration.[1][2] These application notes provide detailed protocols for the quantification of this compound in oils using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with data on its formation in various oils under oxidative stress.
Formation of this compound
This compound is primarily formed from the decomposition of linoleic acid hydroperoxides, which are the initial products of linoleic acid oxidation. The two main isomers of linoleic acid hydroperoxide, 9-hydroperoxy-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-octadecadienoic acid (13-HPODE), undergo cleavage to yield various volatile compounds, including this compound. The formation of (E,E)-2,4-decadienal is a key indicator of this oxidative degradation pathway.
Data Presentation
The concentration of this compound increases significantly in oils upon exposure to heat and oxygen. The following tables summarize quantitative data from studies on the formation of this compound in various edible oils under different conditions.
Table 1: Concentration of this compound in Frying Oils
| Oil Type | This compound Concentration (mg/kg) |
| Sunflower Oil | 0.3 - 119.7[3] |
| Cottonseed Oil | 13.3 - 92.7 |
| Palm Oil | 4.1 - 44.9 |
| Vegetable Cooking Fats | 2.0 - 11.3 |
Table 2: Formation of this compound in Sunflower Oil During Heating at 180°C
| Heating Time (hours) | This compound Concentration (nmol/g oil) |
| 0 | Not Detected |
| 1 | ~10 |
| 2 | ~25 |
| 4 | ~50 |
| 8 | ~90 |
Data adapted from Sun et al., 2020.
Table 3: Formation of this compound in Corn Oil During Heating
| Temperature (°C) | Heating Time (hours) | This compound Concentration (nmol/g oil) |
| 120 | 8 | ~20 |
| 150 | 8 | ~45 |
| 180 | 8 | ~80 |
Data adapted from Sun et al., 2020.
Experimental Protocols
Accurate quantification of this compound is essential for its use as a lipid oxidation marker. Below are detailed protocols for its analysis using HPLC with UV detection and GC-MS.
Protocol 1: Quantification of this compound by HPLC-UV
This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) followed by analysis using reverse-phase HPLC with UV detection.
Materials and Reagents:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Oil sample
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Weigh 1.0 g of the oil sample into a centrifuge tube.
-
Add 2 mL of acetonitrile to the tube.
-
Vortex for 1 minute to extract the carbonyl compounds.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Carefully transfer the acetonitrile (upper) layer to a clean tube.
-
Repeat the extraction two more times with 2 mL of acetonitrile each time.
-
Combine the acetonitrile extracts.
-
-
Derivatization:
-
Add an equal volume of DNPH solution to the combined acetonitrile extract.
-
Incubate the mixture at 40°C for 30 minutes in a water bath.
-
After incubation, cool the sample to room temperature.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 360 nm.
-
Quantification: Prepare a standard curve using known concentrations of this compound derivatized in the same manner as the samples. The concentration in the oil sample is determined by comparing the peak area with the standard curve.
-
Protocol 2: Quantification of this compound by GC-MS
This method is suitable for the direct analysis of volatile this compound without derivatization, often employing headspace or direct thermal desorption techniques.
Materials and Reagents:
-
This compound standard
-
Internal standard (e.g., d-limonene or other suitable non-interfering compound)
-
High-purity helium gas
-
Oil sample
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of the oil sample (e.g., 0.1 g) into a headspace vial.
-
Add a known amount of internal standard solution.
-
Seal the vial tightly with a septum cap.
-
-
GC-MS Analysis:
-
Injection: Headspace or direct thermal desorption injection.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 250°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Identification: Based on the retention time and mass spectrum compared to a pure standard.
-
Quantification: Using the peak area ratio of this compound to the internal standard against a calibration curve.
-
-
Conclusion
This compound serves as a valuable and specific marker for assessing the oxidative deterioration of oils, particularly those with a high content of linoleic acid. The protocols provided here offer reliable and validated methods for its quantification. The choice between HPLC-UV and GC-MS will depend on the available instrumentation and the specific requirements of the analysis. By monitoring the levels of this compound, researchers and quality control professionals can effectively evaluate the oxidative stability of oils and the efficacy of antioxidant treatments.
References
Application Notes and Protocols for Studying the Effects of 2,4-Decadienal on Human Bronchial Epithelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Decadienal (DDE) is an unsaturated aldehyde commonly found in cooking oil fumes and is associated with respiratory health risks.[1][2] Understanding its effects on human bronchial epithelial cells is crucial for assessing its toxicity and developing potential therapeutic interventions. These application notes provide detailed protocols for culturing human bronchial epithelial cells (BEAS-2B) and performing key experiments to investigate the cytotoxic, proliferative, and inflammatory effects of this compound.
Data Presentation
The following tables summarize quantitative data from studies on the effects of trans, trans-2,4-decadienal (tt-DDE) on BEAS-2B cells.
Table 1: Effect of tt-DDE on BEAS-2B Cell Proliferation and Related Protein Expression
| Treatment Condition | Duration | Observation | Key Protein Changes | Reference |
| 1 µM tt-DDE | 45 days | Increased cell proliferation | ↑ p27 mRNA and protein, ↑ CDK4, ↑ Cyclin D1, ↑ Phosphorylated-Rb | [1] |
| 0.1 or 1.0 µM tt-DDE | 45 days | Dose-dependent increase in cell proliferation | Not specified | [2] |
| 1 µM tt-DDE + Vitamin C or NAC | 45 days | Partial prevention of tt-DDE-induced cell proliferation | NAC prevented increases in CDK4, Cyclin D1, and Phosphorylated-Rb | [1] |
Table 2: Effect of tt-DDE on Oxidative Stress and Inflammatory Cytokine Production in BEAS-2B Cells
| Treatment Condition | Duration | Oxidative Stress Markers | Inflammatory Cytokine Changes | Reference |
| 0.1 or 1.0 µM tt-DDE | 45 days | Dose-dependent increase in ROS production, Dose-dependent decrease in GSH/GSSG ratio | Not specified | |
| 1.0 µM tt-DDE | 45 days | Increased ROS production | ↑ TNF-α expression and release, ↑ IL-1β expression and release | |
| 1.0 µM tt-DDE + N-acetylcysteine (NAC) | 45 days | Not specified | Prevention of tt-DDE-induced release of TNF-α and IL-1β |
Experimental Protocols
Cell Culture of BEAS-2B Human Bronchial Epithelial Cells
Materials:
-
BEAS-2B cell line
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution (0.25%)
-
Culture flasks, plates, and other sterile consumables
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thawing: Thaw cryopreserved BEAS-2B cells rapidly in a 37°C water bath.
-
Seeding: Transfer the thawed cells to a centrifuge tube containing pre-warmed BEGM with 10% FBS. Centrifuge to pellet the cells, remove the supernatant, and resuspend the cells in fresh medium. Seed the cells into a culture flask at a density of 1 to 2 × 10⁴ cells/cm².
-
Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Replace the culture medium every 2 to 3 days.
-
Subculture: When cells reach 70-80% confluency, wash with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks.
Cytotoxicity Assessment using MTT Assay
Materials:
-
BEAS-2B cells
-
This compound (tt-DDE)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed BEAS-2B cells into a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium with the solvent used for DDE).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. Cell viability is proportional to the absorbance.
Measurement of Inflammatory Cytokine (IL-8) Release by ELISA
Materials:
-
BEAS-2B cells
-
This compound (tt-DDE)
-
Human IL-8 ELISA kit
-
24-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed BEAS-2B cells in 24-well plates and treat with different concentrations of this compound as described for the cytotoxicity assay.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant from each well. If not used immediately, store at -80°C.
-
ELISA Procedure: Perform the ELISA for IL-8 according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for human IL-8.
-
Blocking the plate.
-
Adding standards and the collected cell culture supernatants to the wells.
-
Incubating with a detection antibody, followed by a substrate for color development.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-8 in the samples by comparing with the standard curve.
Western Blot Analysis of Signaling Proteins
Materials:
-
BEAS-2B cells
-
This compound (tt-DDE)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-CDK4, anti-cyclin D1, anti-phospho-Rb, anti-p-ERK, anti-p-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for studying this compound effects.
References
- 1. Trans, trans-2,4-decadienal induced cell proliferation via p27 pathway in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans, trans-2,4-decadienal, a product found in cooking oil fumes, induces cell proliferation and cytokine production due to reactive oxygen species in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2,4-Decadienal in Flavor and Fragrance Chemistry: Application Notes and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-2,4-Decadienal is a naturally occurring unsaturated aldehyde that plays a pivotal role in the flavor and fragrance industry.[1] It is a key aroma compound found in a variety of cooked and processed foods, including cooked beef, fish, potato chips, and roasted peanuts.[1] Its characteristic aroma profile is complex, typically described as fatty, oily, and reminiscent of deep-fried foods, with citrus and orange undertones at lower concentrations.[1][2] This dual nature makes it a versatile ingredient for chemists and product developers.[3] This document provides detailed application notes and experimental protocols for the effective use of 2,4-decadienal in flavor and fragrance formulations, as well as methods for its analysis and sensory evaluation.
Physicochemical and Organoleptic Properties
This compound is a pale yellow liquid with a strong, characteristic odor. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| CAS Number | 25152-84-5 | |
| Boiling Point | 115 °C at 1.3 kPa | |
| Density | 0.866 - 0.876 g/cm³ at 25 °C | |
| Refractive Index | 1.512 - 1.517 at 20 °C | |
| Solubility | Soluble in alcohol and fixed oils; Insoluble in water. | |
| Odor Description | Fatty, oily, deep-fried, chicken-like at high concentrations; citrus, orange, grapefruit at low concentrations. | |
| Taste Description | Fatty, fried. |
Applications in Flavor Chemistry
In the flavor industry, this compound is primarily used to impart or enhance savory, fatty, and fried notes in a wide range of food products. Its ability to mimic the taste of heated fats and oils makes it a valuable tool for creating authentic flavor profiles.
Key Applications:
-
Savory Flavors: It is a cornerstone in the creation of meat flavors, particularly chicken, beef, and pork, where it contributes a roasted and fatty character.
-
Fried Food Flavors: It is extensively used to replicate the taste of deep-fried foods like potato chips, french fries, and other snacks without the need for actual frying.
-
Nut Flavors: It enhances the roasted and oily notes in peanut and other nut-based flavors.
-
Dairy Flavors: In minute quantities, it can add richness and a cooked note to butter and cheese flavors.
-
Citrus and Fruit Flavors: At very low concentrations, its citrusy notes can be used to add complexity and freshness to orange, grapefruit, and other fruit flavor profiles.
Quantitative Data: Concentration and Thresholds
The effective use of this compound is highly dependent on its concentration. The following tables summarize typical usage levels and sensory thresholds.
Table 1: Typical Concentration of this compound in Frying Oils
| Oil Type | Concentration Range (mg/kg) | Reference |
| Sunflower Oil | 0.3 - 119.7 | |
| Cottonseed Oil | 13.3 - 92.7 | |
| Palm Oil | 4.1 - 44.9 | |
| Vegetable Cooking Fats | 2.0 - 11.3 |
Table 2: Sensory Thresholds of this compound
| Threshold Type | Matrix | Value | Reference | |---|---|---| | Odor Detection Threshold | Gelatin Model System | 0.47 ppm | | | Flavor Threshold | Not Specified | Not Specified | |
Note: Flavor threshold data is highly matrix-dependent and should be determined for each specific application.
Applications in Fragrance Chemistry
In perfumery, this compound is used more sparingly due to its potent aroma. It is valued for its ability to add a unique, fatty, and aldehydic top note to fragrance compositions.
Key Applications:
-
Aldehydic Top Notes: In very small concentrations, it provides a fatty, slightly citrusy lift to perfumes and colognes.
-
Gourmand Fragrances: It can be used to create novel and realistic "foody" scents, reminiscent of baked goods or fried treats.
-
Specialty Accords: It can be blended with other aroma chemicals to create unique and complex fragrance accords.
Experimental Protocols
Protocol 1: Synthesis of (E,E)-2,4-Decadienal via Aldol Condensation
This protocol describes a general procedure for the synthesis of (E,E)-2,4-decadienal through a base-catalyzed aldol condensation of octanal and acetaldehyde, followed by dehydration.
Materials:
-
Octanal
-
Acetaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve octanal (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 equivalents) in water to the stirred solution.
-
From the dropping funnel, add acetaldehyde (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain (E,E)-2,4-decadienal.
Expected Outcome: A pale yellow liquid with the characteristic odor of this compound.
Protocol 2: Quantitative Analysis of this compound in Edible Oils by HPLC
This protocol is based on a reversed-phase liquid chromatography method for the determination of this compound in edible oils.
Materials:
-
Edible oil sample
-
Acetonitrile (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
(E,E)-2,4-Decadienal standard
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Sample Extraction:
-
Weigh 1 g of the oil sample into a centrifuge tube.
-
Add 2 mL of acetonitrile and vortex for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Collect the acetonitrile (upper) layer.
-
Repeat the extraction two more times and combine the extracts.
-
-
Derivatization:
-
To the combined acetonitrile extract, add an excess of DNPH solution.
-
Incubate the mixture at 40°C for 30 minutes to form the 2,4-dinitrophenylhydrazone derivative of this compound.
-
-
HPLC Analysis:
-
Inject an aliquot of the derivatized sample into the HPLC system.
-
Mobile Phase: Acetonitrile/water gradient.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 360 nm.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of (E,E)-2,4-decadienal derivatized with DNPH.
-
Calculate the concentration of this compound in the oil sample by comparing its peak area to the calibration curve.
-
Protocol 3: Sensory Evaluation of this compound – Triangle Test
The triangle test is a discriminative sensory method used to determine if a sensory difference exists between two samples.
Objective: To determine if a panelist can detect a difference between a control sample and a sample containing a low concentration of this compound.
Materials:
-
Control sample (e.g., neutral vegetable oil, water, or a simple food base).
-
Test sample (control sample with a known, low concentration of this compound, e.g., 1 ppm).
-
Identical, odor-free sample cups, coded with random three-digit numbers.
-
Sensory booths with controlled lighting and ventilation.
-
Water for rinsing.
-
Panel of at least 20-30 trained or consumer panelists.
Procedure:
-
For each panelist, present three samples: two are the control, and one is the test sample (or two are the test sample and one is the control).
-
The order of presentation of the three samples should be randomized for each panelist.
-
Instruct the panelists to smell (or taste) each sample from left to right.
-
Ask the panelists to identify the sample that is different from the other two.
-
Record the responses.
-
Analyze the data using a statistical table for triangle tests to determine if the number of correct responses is statistically significant.
Signaling Pathways
The perception of this compound involves both the olfactory (smell) and gustatory (taste) systems.
Olfactory Signaling Pathway
The odor of this compound is detected by olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity. As an aldehyde, it is recognized by a subset of ORs that are sensitive to this functional group. The binding of this compound to an OR initiates a G-protein coupled signaling cascade.
Caption: Olfactory signal transduction pathway for this compound.
Gustatory Signaling Pathway for Fatty Taste
The "fatty" taste perception of this compound is thought to be mediated, in part, by taste receptors that detect fatty acids. The CD36 receptor has been identified as a potential receptor for long-chain fatty acids. While this compound is an aldehyde, its fatty character may stimulate this or a similar pathway.
Caption: Hypothesized gustatory signaling pathway for the fatty taste of this compound.
Experimental Workflows
Workflow for Flavor/Fragrance Formulation and Evaluation
The following diagram illustrates a typical workflow for incorporating this compound into a new flavor or fragrance formulation and evaluating its performance.
Caption: Workflow for flavor and fragrance development with this compound.
Conclusion
This compound is a powerful and versatile ingredient in the arsenal of flavor and fragrance chemists. Its unique ability to impart characteristic fatty, fried, and citrus notes makes it indispensable for creating a wide array of authentic and appealing sensory experiences. A thorough understanding of its properties, appropriate usage levels, and analytical methods is crucial for its successful application. The protocols and information provided herein serve as a comprehensive guide for researchers and developers working with this important aroma chemical.
References
- 1. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]
- 2. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biocatalytic Production of 2,4-Decadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Decadienal is a key flavor and aroma compound found in many foods and is also a lipid-derived signaling molecule. Its biocatalytic production offers a green and sustainable alternative to chemical synthesis. This document provides detailed application notes and protocols for the enzymatic production of this compound from linoleic acid using 9-lipoxygenase (9-LOX) and hydroperoxide lyase (HPL). The process leverages the natural lipoxygenase pathway, where linoleic acid is first converted to 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE), which is then cleaved by HPL to yield this compound.[1]
Principle of the Biocatalytic Cascade
The biocatalytic synthesis of this compound from linoleic acid involves a two-step enzymatic cascade:
-
Lipoxygenation: 9-Lipoxygenase (9-LOX) catalyzes the stereospecific insertion of molecular oxygen into linoleic acid at the C-9 position, forming 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).
-
Lyase Reaction: A hydroperoxide lyase (HPL) then cleaves the 9-HPODE intermediate to produce the C10 aldehyde, (E,Z)-2,4-decadienal, which can subsequently isomerize to other forms, including (E,E)-2,4-decadienal.[1]
Materials and Reagents
| Component | Supplier & Catalog No. (Example) | Storage Conditions |
| Linoleic Acid | Sigma-Aldrich, L1376 | 2-8°C, under nitrogen |
| 9-Lipoxygenase (from soybean) | Source dependent | -20°C |
| Hydroperoxide Lyase (recombinant) | Source dependent | -80°C |
| Sodium Phosphate Buffer (pH 7.0) | Fisher Scientific, BP399 | Room Temperature |
| Borate Buffer (pH 9.0) | Sigma-Aldrich, B0394 | Room Temperature |
| Ethyl Acetate (for extraction) | VWR, VW1555 | Room Temperature, Flammable Cabinet |
| Anhydrous Sodium Sulfate | Sigma-Aldrich, 239313 | Room Temperature |
| This compound Standard | Sigma-Aldrich, 37937 | 2-8°C |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE)
This protocol outlines the production of the 9-HPODE intermediate from linoleic acid using 9-lipoxygenase.
-
Substrate Preparation:
-
Prepare a 100 mM stock solution of linoleic acid in ethanol.
-
For the reaction, dilute the stock solution in 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 10 mM. Ensure thorough mixing to create a fine emulsion.
-
-
Enzyme Preparation:
-
Prepare a 1 mg/mL stock solution of 9-lipoxygenase in 0.1 M sodium phosphate buffer (pH 7.0).
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine 99 mL of the linoleic acid emulsion with 1 mL of the 9-lipoxygenase solution.
-
The final concentrations will be approximately 9.9 mM linoleic acid and 10 µg/mL 9-lipoxygenase.
-
Incubate the reaction mixture at 25°C with gentle agitation (e.g., 150 rpm) for 30-60 minutes. Continuous aeration with oxygen can enhance the reaction rate.
-
-
Reaction Monitoring:
-
The formation of the conjugated diene in 9-HPODE can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
-
Protocol 2: Biocatalytic Production of this compound
This protocol describes the cleavage of the 9-HPODE intermediate to form this compound using hydroperoxide lyase.
-
Enzyme Preparation:
-
Thaw the recombinant hydroperoxide lyase on ice. Prepare a working solution of HPL in 0.1 M sodium phosphate buffer (pH 7.0) as per the manufacturer's instructions or based on in-house expression and purification protocols.
-
-
Reaction Setup:
-
To the reaction mixture containing the synthesized 9-HPODE from Protocol 1, add the prepared hydroperoxide lyase solution. The optimal enzyme concentration should be determined empirically but can start in the range of 10-50 µg/mL.
-
Adjust the pH of the reaction mixture to the optimal pH for the specific HPL being used, which is typically between pH 6.5 and 7.5.
-
Continue the incubation at 25°C with gentle agitation for 1-2 hours.
-
-
Product Extraction:
-
Terminate the reaction by adding an equal volume of cold ethyl acetate.
-
Mix vigorously for 1 minute and then centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collect the upper organic phase. Repeat the extraction of the aqueous phase with another volume of ethyl acetate to maximize recovery.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Carefully decant or filter the dried extract to remove the sodium sulfate.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the quantitative analysis of the produced this compound.
-
Sample Preparation:
-
Prepare a standard curve of this compound in ethyl acetate at concentrations ranging from 0.1 to 100 µg/mL.
-
Dilute a small aliquot of the extracted sample from Protocol 2 in ethyl acetate to fall within the concentration range of the standard curve.
-
-
GC-MS Analysis:
-
GC Column: A polar capillary column such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[2]
-
Injector: Set to 250°C with a split ratio of 10:1.[2]
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Monitor for the characteristic ions of this compound (e.g., m/z 67, 81, 95, 110, 152).
-
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the standard.
-
Quantify the amount of this compound in the sample by using the standard curve.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields
| Parameter | 9-HPODE Synthesis (Protocol 1) | This compound Production (Protocol 2) |
| Substrate | Linoleic Acid | 9-HPODE (in situ generated) |
| Substrate Concentration | ~9.9 mM | Dependent on Protocol 1 yield |
| Enzyme | 9-Lipoxygenase | Hydroperoxide Lyase |
| Enzyme Concentration | ~10 µg/mL | 10-50 µg/mL (to be optimized) |
| Buffer | 0.1 M Sodium Phosphate | 0.1 M Sodium Phosphate |
| pH | 7.0 | 6.5 - 7.5 (enzyme dependent) |
| Temperature | 25°C | 25°C |
| Reaction Time | 30-60 minutes | 1-2 hours |
| Expected Product | 9-HPODE | This compound |
| Theoretical Max. Yield | ~2.9 g/L | ~1.5 g/L |
Visualizations
Caption: Biocatalytic pathway for this compound production.
Caption: Experimental workflow for this compound production.
References
2,4-Decadienal as a Corrosion Inhibitor for Steel: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. Organic compounds, particularly those containing heteroatoms (such as oxygen in the aldehyde group of 2,4-Decadienal) and/or π-electrons in conjugated double bonds, are often effective corrosion inhibitors. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This compound, a long-chain aldehyde with conjugated double bonds, possesses molecular characteristics that suggest its potential as a corrosion inhibitor for steel.
Proposed Mechanism of Inhibition
The primary mechanism by which organic molecules like this compound inhibit corrosion is through adsorption onto the steel surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Formation of a coordinate-type bond between the lone pair electrons of the oxygen atom in the aldehyde group and the vacant d-orbitals of iron atoms on the steel surface. The conjugated π-electrons of the dienal system can also contribute to this interaction.
This adsorbed layer acts as a barrier, hindering the cathodic and/or anodic reactions of the corrosion process.
A diagram illustrating the proposed adsorption mechanism is provided below.
Caption: Proposed mechanism of this compound adsorption on a steel surface.
Experimental Protocols for Evaluation
To rigorously assess the corrosion inhibition properties of this compound, a combination of gravimetric and electrochemical methods is recommended.
Materials and Reagents
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Steel Coupons: Mild steel (or other steel of interest) coupons of known composition and dimensions.
-
Corrosive Medium: Typically 1 M HCl or 0.5 M H₂SO₄ solution.
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Inhibitor: this compound of high purity.
-
Reagents: Acetone, ethanol, distilled/deionized water.
Weight Loss Method
This is a simple and direct method to determine the corrosion rate.
Protocol:
-
Preparation of Coupons: Mechanically polish the steel coupons with a series of emery papers of decreasing grit size, wash with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, retrieve the coupons, clean them to remove corrosion products (e.g., using a solution of HCl with hexamine), wash, dry, and reweigh.
-
Calculation of Corrosion Rate (CR) and Inhibition Efficiency (IE):
-
CR (mm/year) = (87.6 × ΔW) / (D × A × T)
-
ΔW = Weight loss in mg
-
D = Density of steel in g/cm³
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
-
IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inhibitor = Corrosion rate in the presence of inhibitor
-
-
Electrochemical Methods
Electrochemical tests provide faster results and insights into the inhibition mechanism. These are typically performed using a three-electrode cell setup connected to a potentiostat.
-
Working Electrode: The steel coupon.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum or graphite rod.
3.3.1. Potentiodynamic Polarization
This technique provides information on both anodic and cathodic reactions.
Protocol:
-
Cell Setup: Assemble the three-electrode cell with the steel coupon as the working electrode immersed in the test solution (with and without inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
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Data Analysis: Plot the resulting current density versus potential (Tafel plot). Extrapolate the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculation of Inhibition Efficiency (IE):
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IE (%) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Icorr_blank = Corrosion current density in the absence of inhibitor
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Icorr_inhibitor = Corrosion current density in the presence of inhibitor
-
-
3.3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Protocol:
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Cell Setup and OCP Stabilization: Same as for potentiodynamic polarization.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
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Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot for corrosion often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).
-
Calculation of Inhibition Efficiency (IE):
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IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
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Rct_blank = Charge transfer resistance in the absence of inhibitor
-
Rct_inhibitor = Charge transfer resistance in the presence of inhibitor
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a corrosion inhibitor.
Caption: General experimental workflow for corrosion inhibitor evaluation.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Data from Weight Loss Measurements
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.0 | 2.50 | - |
| 50 | 20.0 | 1.00 | 60.0 |
| 100 | 12.5 | 0.63 | 75.0 |
| 200 | 7.5 | 0.38 | 85.0 |
Table 2: Hypothetical Data from Potentiodynamic Polarization
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 100 | - |
| 50 | -430 | 40 | 60.0 |
| 100 | -420 | 25 | 75.0 |
| 200 | -410 | 15 | 85.0 |
Table 3: Hypothetical Data from Electrochemical Impedance Spectroscopy
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 200 | 150 | - |
| 50 | 500 | 90 | 60.0 |
| 100 | 800 | 60 | 75.0 |
| 200 | 1333 | 40 | 85.0 |
Conclusion
While direct experimental evidence for the efficacy of this compound as a corrosion inhibitor for steel is limited in the available literature, its molecular structure suggests it holds promise. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate its performance. By employing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, a thorough understanding of its inhibition efficiency and mechanism can be achieved. Further studies, including surface analysis techniques (e.g., Scanning Electron Microscopy, Atomic Force Microscopy) and quantum chemical calculations, would provide deeper insights into the protective film formation and the inhibitor-metal interaction.
Troubleshooting & Optimization
Troubleshooting 2,4-Decadienal peak tailing in gas chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the gas chromatography (GC) analysis of 2,4-Decadienal.
Troubleshooting Guide: this compound Peak Tailing
Question: What are the common causes of peak tailing for this compound in GC analysis?
Peak tailing for this compound, a polar and reactive unsaturated aldehyde, is primarily caused by undesirable interactions within the GC system. These issues can be broadly categorized into two main areas:
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Active Sites: The aldehyde functional group in this compound is susceptible to interaction with active sites in the GC flow path. These active sites are often silanol groups present on the surfaces of glass liners, seals, and the column itself. These interactions can lead to adsorption, where the analyte is temporarily retained, resulting in a tailed peak.[1][2]
-
Physical and Mechanical Issues: Problems with the physical setup of the GC system can disrupt the flow of the carrier gas and the sample band, leading to peak distortion. This includes issues like improper column installation, leaks, or dead volumes in the system.
Question: I am observing significant peak tailing for this compound. What is the first thing I should check?
The most common culprit for the peak tailing of active compounds like this compound is the inlet liner.[3][4] Start by inspecting and, if necessary, replacing your liner.
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Liner Deactivation: Standard glass liners can have active silanol groups that strongly interact with aldehydes. Using a liner with a high-quality deactivation treatment is crucial.[1] Over time, even deactivated liners can become active due to the accumulation of non-volatile sample matrix components.
-
Liner Choice: The geometry of the liner can also impact peak shape. For splitless injections, a single taper or gooseneck liner is often recommended. Some liners are packed with deactivated glass wool, which can aid in sample vaporization but may also become a source of activity if not properly deactivated.
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues, starting with the most common causes.
Question: How much improvement can I expect by switching to a more inert liner?
| Liner Type | Analyte | Tailing Factor (Asymmetry) | % Breakdown |
| Standard Glass Liner | Endrin | 2.5 | 15% |
| Deactivated Liner | Endrin | 1.3 | 5% |
| Ultra Inert Liner | Endrin | 1.1 | <2% |
This table summarizes expected improvements based on data for similarly active compounds and general chromatographic principles.
Question: My peak tailing persists even after changing the liner. What should I investigate next?
If a new, high-quality deactivated liner does not resolve the issue, the problem may lie with the column or other parts of the GC system.
-
Column Contamination: The front end of the GC column can accumulate non-volatile residues from the sample matrix, creating active sites. Trimming 10-20 cm from the front of the column can often resolve this.
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volume or turbulence, leading to peak tailing. Ensure the column is cut cleanly and squarely and installed according to the manufacturer's instructions.
-
Leaks: Leaks in the system, particularly at the inlet (e.g., a worn septum), can disrupt the carrier gas flow and cause peak distortion.
The following diagram illustrates the relationship between various GC parameters and their potential to cause peak tailing.
Experimental Protocols
Protocol 1: GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrument and sample matrix.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-INNOWAX capillary column (60 m x 0.25 mm x 0.25 µm) or equivalent polar wax column. A DB-WAX or ZB-FFAP column can also be suitable.
-
Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.
-
Inlet:
-
Liner: Deactivated single taper or gooseneck liner.
-
Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 6 minutes.
-
Ramp to 100 °C at 3 °C/min, hold for 5 minutes.
-
Ramp to 230 °C at 5 °C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM). For higher sensitivity, SIM mode can be used, monitoring characteristic ions of this compound (e.g., m/z 81, 95, 110, 137, 152).
Frequently Asked Questions (FAQs)
Q1: Can the injection technique affect the peak shape of this compound?
A1: Yes. For trace analysis, a splitless injection is often used to maximize sensitivity. However, this increases the residence time of the analyte in the hot inlet, which can exacerbate degradation and interaction with active sites. If you have sufficient sample concentration, a split injection can sometimes improve peak shape by minimizing inlet residence time.
Q2: What type of GC column is best for analyzing this compound?
A2: A polar column, such as one with a polyethylene glycol (wax) stationary phase (e.g., HP-INNOWAX, DB-WAX), is generally recommended for the analysis of polar compounds like aldehydes. These columns provide good retention and selectivity for such analytes.
Q3: How often should I perform inlet maintenance?
A3: The frequency of inlet maintenance depends on the cleanliness of your samples. For samples with a complex or "dirty" matrix, you may need to change the liner and septum daily or after a certain number of injections. For clean samples, maintenance can be less frequent. It is good practice to monitor peak shape and response, and perform maintenance when you observe deterioration.
Q4: Could my sample solvent be causing peak tailing?
A4: While less common for this type of issue, a mismatch between the polarity of the sample solvent and the stationary phase can sometimes lead to poor peak shape. Ensure your sample is dissolved in a solvent that is compatible with your column and injection technique.
Q5: Are there any chemical derivatization techniques to improve the peak shape of this compound?
A5: Yes, derivatization can be an effective strategy. Aldehydes can be derivatized to form less polar and more stable compounds. A common derivatizing agent is PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine), which reacts with the aldehyde group to form an oxime. This derivative is less prone to interactions with active sites and can improve peak shape and sensitivity. However, this adds an extra step to your sample preparation.
References
Technical Support Center: Optimizing Solid-Phase Microextraction of 2,4-Decadienal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase microextraction (SPME) of 2,4-Decadienal.
Troubleshooting Guide
This guide addresses common issues encountered during the SPME of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low or no recovery of this compound?
Possible Causes & Solutions:
-
Inappropriate SPME Fiber: The choice of fiber coating is critical for efficient extraction. For a volatile to semi-volatile compound like this compound, a fiber with a high affinity for such analytes is necessary.
-
Solution: Employ a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is highly recommended for a wide range of volatile and semi-volatile compounds.[1] Alternatively, a Carboxen/PDMS fiber is ideal for adsorbing volatile compounds.
-
-
Sub-optimal Extraction Parameters: Extraction time and temperature significantly impact the partitioning of this compound from the sample matrix to the fiber.
-
Solution: Optimize the extraction time and temperature. For many volatile compounds, an extraction time of 30-60 minutes and a temperature range of 40-60°C is a good starting point.[2][3] It is crucial to stabilize the sample at the extraction temperature before inserting the fiber to ensure reproducibility.
-
-
Matrix Effects: The sample matrix can interfere with the extraction process. For aqueous samples, the high water content can hinder the extraction of hydrophobic compounds like this compound.
-
Solution: Increase the ionic strength of the sample by adding salt (e.g., NaCl). This "salting-out" effect reduces the solubility of the analyte in the aqueous phase, promoting its transfer to the headspace and subsequent adsorption by the SPME fiber.
-
-
Improper Headspace Volume: An excessively large headspace can lead to a lower concentration of the analyte in the vapor phase, reducing extraction efficiency.
-
Solution: Maintain a consistent and optimal headspace volume. A general guideline is to have the sample occupy approximately two-thirds of the vial volume, leaving one-third as headspace.
-
Q2: My chromatograms show peak broadening or tailing for this compound. What could be the cause?
Possible Causes & Solutions:
-
Slow Desorption in GC Inlet: If the desorption of this compound from the SPME fiber in the gas chromatograph (GC) inlet is too slow, it can result in broad peaks.
-
Solution: Optimize the desorption temperature and time. A higher desorption temperature can facilitate a more rapid transfer of the analyte to the GC column. However, be cautious of temperatures that could cause thermal degradation of the analyte or the fiber. A desorption time of 2-5 minutes is typical. Using a narrow-bore inlet liner (e.g., 0.75 mm I.D.) can also help to minimize peak broadening.
-
-
Active Sites in the GC System: Active sites in the GC inlet liner or the column can interact with the analyte, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and ensure it is clean. Regularly condition the GC column according to the manufacturer's instructions to passivate any active sites.
-
-
Column Overload: Injecting too much analyte onto the GC column can lead to fronting peaks.
-
Solution: Reduce the extraction time or dilute the sample to decrease the amount of analyte adsorbed by the fiber.
-
Q3: I am experiencing poor reproducibility between replicate analyses. What should I check?
Possible Causes & Solutions:
-
Inconsistent Extraction Time and Temperature: SPME is an equilibrium-based technique, and precise control over extraction parameters is crucial for reproducibility.
-
Solution: Ensure that the extraction time and temperature are kept constant for all samples and standards. Use an autosampler for precise timing of fiber exposure and retraction.
-
-
Variable Sample and Headspace Volume: Inconsistencies in sample and headspace volume will alter the equilibrium and affect the amount of analyte extracted.
-
Solution: Use calibrated vials and accurately measure the sample volume to maintain a consistent headspace-to-sample ratio.
-
-
Fiber Degradation or Carryover: The SPME fiber can degrade over time or retain analytes from previous injections, leading to inconsistent results.
-
Solution: Condition the fiber before the first use and briefly clean it between injections by placing it in a heated bake-out station to prevent carryover. Replace the fiber after a certain number of injections as recommended by the manufacturer, as fibers have a limited lifetime (typically around 50 injections).
-
Frequently Asked Questions (FAQs)
Q1: What is the best SPME fiber for analyzing this compound?
For the analysis of a broad range of volatile and semi-volatile compounds like this compound, a tri-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended. This fiber combines the properties of three different materials, allowing for the effective extraction of analytes with varying polarities and molecular weights. For more targeted analysis of volatile compounds, a Carboxen/PDMS fiber is also an excellent choice.
Q2: Should I use headspace or direct immersion SPME for this compound?
For volatile compounds like this compound, Headspace SPME (HS-SPME) is generally the preferred method. HS-SPME is a cleaner technique as the fiber is not in direct contact with the sample matrix, which can contain non-volatile components that may contaminate the fiber and the GC system. Direct immersion may be necessary for less volatile or highly polar analytes.
Q3: How can I improve the sensitivity of my this compound analysis?
To enhance sensitivity, consider on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent reacts with aldehydes to form more stable and volatile oxime derivatives, which can be detected with higher sensitivity by GC-MS, especially when using an electron capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode. Additionally, optimizing extraction parameters such as increasing the extraction time and temperature (within reasonable limits) can improve the amount of analyte extracted.
Q4: What are the typical GC-MS parameters for analyzing this compound after SPME?
While the optimal GC-MS parameters will depend on the specific instrument and column, a general starting point would be:
-
Injector: Splitless mode with a temperature of 250°C.
-
Column: A mid-polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature of around 250-280°C.
-
Mass Spectrometer: Electron ionization (EI) mode with a scan range of m/z 35-350. For higher sensitivity, selected ion monitoring (SIM) can be used, targeting characteristic ions of this compound.
Data Presentation
Table 1: Recommended SPME Fiber Coatings for Volatile Aldehydes
| Fiber Coating | Polarity | Recommended For |
| DVB/CAR/PDMS | Bipolar | Broad range of volatile and semi-volatile compounds, including aldehydes. |
| Carboxen/PDMS | Bipolar | Volatile analytes and low concentration levels. |
| PDMS/DVB | Bipolar | Volatile compounds, amines, and nitro-aromatic compounds. |
| Polyacrylate (PA) | Polar | Polar semi-volatile compounds. |
Table 2: Influence of SPME Parameters on Extraction Efficiency
| Parameter | Effect on Extraction | Recommendation for this compound |
| Extraction Temperature | Increasing temperature generally increases the volatility of the analyte, improving extraction efficiency up to a certain point. | Start with a range of 40-60°C and optimize. |
| Extraction Time | Longer extraction times allow for more analyte to partition onto the fiber, but equilibrium may be reached where further increases have no effect. | A range of 30-60 minutes is a good starting point for optimization. |
| Agitation | Agitation (stirring or shaking) facilitates the mass transfer of the analyte from the sample matrix to the headspace, improving extraction efficiency. | Use consistent and vigorous agitation during extraction. |
| Salt Addition (Ionic Strength) | Adding salt to aqueous samples decreases the solubility of non-polar analytes, promoting their transfer to the headspace. | Add NaCl to aqueous samples to saturation or a consistent high concentration. |
Experimental Protocols
Protocol 1: Headspace SPME (HS-SPME) of this compound from an Aqueous Sample
-
Sample Preparation:
-
Place a defined volume of the aqueous sample (e.g., 5 mL) into a 10 mL or 20 mL headspace vial.
-
Add a consistent amount of sodium chloride (NaCl) (e.g., 1-2 g or until saturation) to the vial to increase the ionic strength.
-
If using an internal standard, add a known amount to the vial.
-
Seal the vial tightly with a PTFE-faced silicone septum.
-
-
SPME Fiber Conditioning:
-
Before the first use, condition the DVB/CAR/PDMS SPME fiber in the GC injection port at the temperature recommended by the manufacturer (typically 250-270°C) for 30-60 minutes.
-
Before each extraction, pre-condition the fiber for 5-10 minutes at the same temperature to remove any contaminants.
-
-
Extraction:
-
Place the sealed vial in a heating block or autosampler set to the optimized extraction temperature (e.g., 50°C).
-
Allow the sample to equilibrate at this temperature for a set time (e.g., 10-15 minutes) with agitation.
-
Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the sample.
-
Expose the fiber to the headspace for the optimized extraction time (e.g., 45 minutes) with continuous agitation.
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately introduce it into the heated GC injector port (e.g., 250°C).
-
Desorb the analytes from the fiber for a specified time (e.g., 3 minutes) in splitless mode.
-
Start the GC-MS data acquisition.
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound using HS-SPME.
Caption: A logical workflow for troubleshooting low recovery of this compound in SPME analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Improving reaction yield of 2,4-Decadienal chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 2,4-Decadienal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical synthesis routes for this compound?
A1: The two most common chemical synthesis routes for this compound are the Wittig reaction and the Aldol condensation. The Wittig reaction typically involves the reaction of an aldehyde or ketone with a phosphonium ylide. For this compound, this could involve the reaction of hexanal with a crotonaldehyde-derived phosphonium ylide. The Aldol condensation for this synthesis would likely involve the reaction of octanal with acetaldehyde.
Q2: What are the main challenges in synthesizing this compound?
A2: Common challenges include low reaction yields, the formation of undesired stereoisomers (E/Z mixtures), and the generation of byproducts through side reactions such as self-condensation. Additionally, the purification of the final product can be difficult due to its sensitivity to heat, light, and acidic conditions.
Q3: How should this compound be stored to prevent degradation?
A3: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C or below is recommended for long-term storage). Solutions should be prepared fresh and used promptly.
Q4: What are the typical byproducts in this compound synthesis?
A4: In a Wittig reaction, a common byproduct is triphenylphosphine oxide. In Aldol condensations, self-condensation of the aldehyde reactant is a major potential side reaction. Other impurities can arise from incomplete reactions or degradation of the product during workup and purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Synthesis Route: Wittig Reaction
Problem: Low or No Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Moisture in the Reaction | The Wittig reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | Ylide formation is often performed at 0°C or room temperature. The subsequent reaction with the aldehyde may require different temperatures. It is crucial to optimize the temperature for both steps of the reaction. |
| Inefficient Ylide Formation | The choice of base for deprotonating the phosphonium salt is critical. Strong bases like n-butyllithium are commonly used. Ensure the base is added slowly at a low temperature to prevent side reactions. |
| Poor Reactivity of Reactants | The purity of the starting aldehyde and the phosphonium salt is important. Impurities can interfere with the reaction. |
Problem: Formation of Undesired Stereoisomers (E/Z Mixture)
| Possible Cause | Troubleshooting Suggestion |
| Nature of the Ylide | Stabilized ylides (containing electron-withdrawing groups) tend to favor the formation of (E)-alkenes, while non-stabilized ylides often lead to (Z)-alkenes. The choice of ylide is a key factor in controlling stereoselectivity. |
| Solvent Effects | The choice of solvent can influence the stereochemical outcome. Aprotic solvents like THF or ether are commonly used. |
| Presence of Lithium Salts | Lithium salts can affect the stereoselectivity of the reaction. Using lithium-free bases for ylide formation can sometimes improve the selectivity for the desired isomer. |
Synthesis Route: Aldol Condensation
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Self-Condensation of Aldehyde | Using an excess of the ketone reactant can help to minimize the self-condensation of the aldehyde. |
| Suboptimal Catalyst | The choice of catalyst (acid or base) and its concentration can significantly impact the reaction rate and yield. Experiment with different catalysts and concentrations to find the optimal conditions. |
| Incorrect Reaction Temperature | Aldol condensations can be sensitive to temperature. Monitor the reaction temperature closely and optimize it for the specific reactants and catalyst being used. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the reaction temperature. |
Problem: Formation of Multiple Products
| Possible Cause | Troubleshooting Suggestion |
| Crossed Aldol Reactions | When both carbonyl compounds have α-hydrogens, a mixture of products can be formed. To avoid this, it's preferable to use a ketone with α-hydrogens and an aldehyde without them, or to use a directed aldol reaction protocol. |
| Dehydration of Aldol Adduct | The intermediate β-hydroxy aldehyde can sometimes be isolated. If the desired product is the dienal, reaction conditions (e.g., heating) can be adjusted to promote dehydration. |
Data Presentation
Table 1: Effect of Reaction Temperature on Wittig Reaction Yield for Unsaturated Aldehydes (Analogous System)
| Temperature (°C) | Yield (%) | Reference Molecule |
| 20 | 66 | p-Anisaldehyde |
| 90 | 90 | p-Anisaldehyde |
Note: Data from a study on the Wittig reaction of p-anisaldehyde with stabilized ylides in an aqueous medium. Higher temperatures generally lead to higher yields in this system.[1]
Table 2: Influence of Catalyst on Aldol Condensation Yield (Analogous Systems)
| Catalyst | Aldehyde | Ketone | Yield (%) |
| Potassium Glycinate | Benzaldehyde | Acetone | up to 63 |
| Ni/Mg-Al-O/AC | Furfural, Butyraldehyde | Acetone, Butanone | 79.23 (condensates) |
| Nafion Resin | Furfural | Cyclopentanone | 61.55 (intermediates) |
Note: These are examples from different aldol condensation reactions and highlight the significant impact of the catalyst on the reaction yield.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of (2E,4E)-Decadienal via Wittig Reaction (Generalized)
This protocol describes a general procedure for the synthesis of (2E,4E)-Decadienal using a Wittig reaction between hexanal and a crotonaldehyde-derived phosphonium ylide.
Materials:
-
(3-Oxo-1-propenyl)triphenylphosphonium bromide
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanal
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), suspend (3-Oxo-1-propenyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change.
-
Wittig Reaction: Cool the ylide solution back to 0°C.
-
Add a solution of hexanal (1 equivalent) in anhydrous THF dropwise to the ylide solution via a syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Synthesis of this compound via Aldol Condensation (Generalized)
This protocol outlines a general procedure for the base-catalyzed aldol condensation of octanal and acetaldehyde.
Materials:
-
Octanal
-
Acetaldehyde
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane or Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve octanal (1 equivalent) in ethanol.
-
Add an excess of acetaldehyde (e.g., 2-3 equivalents) to the solution.
-
Initiation of Condensation: While stirring the solution at room temperature, slowly add a 10% aqueous solution of NaOH dropwise to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for a few hours to overnight. Gentle heating may be applied to promote the dehydration of the intermediate aldol addition product.
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Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl to a pH of ~7.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.
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Washing and Drying: Wash the organic layer with brine and then dry it over anhydrous Na₂SO₄.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by fractional distillation or column chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via Wittig reaction.
Caption: Workflow for the synthesis of this compound via Aldol condensation.
Caption: Troubleshooting logic for improving this compound synthesis yield.
References
Technical Support Center: Resolving Co-eluting Peaks with 2,4-Decadienal in LC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks with 2,4-Decadienal during liquid chromatography (LC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution with this compound in reversed-phase LC analysis?
A1: Peak co-elution in the analysis of this compound can stem from several factors:
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Insufficient Chromatographic Resolution: The selected column and mobile phase may not provide enough selectivity to separate this compound from other structurally similar compounds or matrix components.
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Complex Sample Matrix: Samples, especially those derived from biological sources or food products, can contain numerous compounds that may have similar retention times to this compound.[1]
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Inadequate Sample Preparation: Failure to remove interfering substances from the sample matrix prior to injection can lead to co-elution.[1]
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Suboptimal Method Parameters: Mobile phase composition, pH, gradient slope, and temperature may not be optimized for the specific separation challenge.
Q2: What types of compounds are likely to co-elute with this compound?
A2: Compounds with similar polarity and structural features are prone to co-elute with this compound. These can include:
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Other aldehydes and ketones, particularly those with similar chain lengths.
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Isomers of this compound.[2]
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Lipid peroxidation products and other fatty aldehydes.[3][4]
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In biological samples, metabolites of this compound, such as 2,4-decadienoic acid or its conjugates, could potentially co-elute depending on the chromatographic conditions.
Q3: Can derivatization help in resolving co-eluting peaks of this compound?
A3: Yes, derivatization can be a useful strategy. Derivatizing this compound and potentially co-eluting aldehydes with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can alter their chromatographic behavior, often improving separation and enhancing detection sensitivity.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in the LC analysis of this compound.
Step 1: Initial Assessment and System Check
Before modifying the method, it's crucial to ensure the LC system is performing optimally.
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Symptom: Poor peak shape (fronting, tailing, or splitting) for the this compound peak, which can contribute to apparent co-elution.
-
Troubleshooting Workflow:
Caption: Initial system and column health check workflow.
Step 2: Method Optimization
If the system is functioning correctly, the next step is to optimize the chromatographic method to improve separation.
The mobile phase composition is a powerful tool for manipulating selectivity and resolution.
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Strategy 1: Adjust Organic Modifier Percentage:
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Protocol: In reversed-phase LC, systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of this compound and may provide better separation from less retained, more polar interferences.
-
-
Strategy 2: Change Organic Modifier:
-
Protocol: If using acetonitrile, switch to methanol, or vice versa. The different solvent properties can alter selectivity and resolve co-eluting peaks.
-
-
Strategy 3: Modify Mobile Phase pH:
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Protocol: Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds. While this compound is not ionizable, some co-eluting interferents might be. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can sharpen the peak of this compound and shift the retention of acidic or basic interferences.
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Table 1: Effect of Mobile Phase Modifications on this compound Separation
| Parameter | Modification | Expected Outcome on this compound | Potential for Resolving Co-elution |
| Organic Solvent % | Decrease by 2-5% | Increased retention time | Good for separating from less retained compounds |
| Organic Solvent Type | Acetonitrile to Methanol | May increase or decrease retention; alters selectivity | Excellent for resolving compounds with different polar interactions |
| Mobile Phase pH | Add 0.1% Formic Acid | Sharper peak shape, stable retention | Good for separating from ionizable interferences |
The choice of stationary phase is critical for achieving the desired selectivity.
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Strategy 1: Change Stationary Phase Chemistry:
-
Protocol: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, offers different selectivity due to pi-pi interactions, which can be beneficial for separating aromatic or unsaturated compounds.
-
-
Strategy 2: Adjust Column Dimensions:
-
Protocol: Using a longer column or a column packed with smaller particles can increase column efficiency (plate number), leading to sharper peaks and better resolution.
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Table 2: Comparison of Stationary Phases for Aldehyde Separation
| Stationary Phase | Separation Principle | Potential Advantage for this compound |
| C18 | Hydrophobic interactions | General purpose, good starting point |
| Phenyl-Hexyl | Hydrophobic and pi-pi interactions | Enhanced selectivity for unsaturated compounds |
| Polar-Embedded | Hydrophobic and polar interactions | Alternative selectivity, good for polar aldehydes |
Column temperature can influence viscosity and mass transfer, affecting separation.
-
Protocol: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). Higher temperatures can reduce mobile phase viscosity, leading to sharper peaks and sometimes altered selectivity.
Step 3: Sample Preparation
A cleaner sample leads to a cleaner chromatogram with fewer interferences.
-
Strategy: Implement a Sample Cleanup Protocol
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Workflow:
-
Caption: Sample preparation workflow for reducing interferences.
-
Detailed Protocol for Solid-Phase Extraction (SPE):
-
Select Sorbent: Choose an SPE cartridge with a stationary phase that retains the interferences while allowing this compound to pass through, or vice versa. For example, a normal-phase sorbent (like silica) could retain polar interferences while this compound is eluted with a non-polar solvent. Conversely, a reversed-phase sorbent (like C18) would retain this compound.
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Conditioning: Condition the cartridge by passing the appropriate solvent (e.g., methanol followed by water for reversed-phase) through it.
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Loading: Load the sample onto the cartridge.
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Washing: Wash the cartridge with a weak solvent to remove loosely bound impurities.
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Elution: Elute the target analyte (this compound) with a stronger solvent.
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Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the sample in the initial mobile phase to ensure good peak shape.
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By systematically working through these troubleshooting steps, from initial system checks to advanced method development and sample preparation, co-elution issues with this compound can be effectively resolved, leading to accurate and reliable analytical results.
References
- 1. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound | C10H16O | CID 5283349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of trans,trans-2,4-decadienal metabolites in mouse and human cells using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating matrix effects in LC-MS/MS analysis of 2,4-Decadienal
Technical Support Center: LC-MS/MS Analysis of 2,4-Decadienal
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include fats, oils, proteins, salts, and other endogenous substances, especially in complex food and biological samples where this compound is often measured. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1] These effects compromise the accuracy, sensitivity, and reproducibility of quantitative analysis, making it a critical challenge to address.
Q2: What are the most effective strategies to minimize or compensate for matrix effects?
A2: A multi-faceted approach is typically the most effective. Key strategies include:
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Optimized Sample Preparation: The most crucial step is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are highly effective.
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Chromatographic Separation: Adjusting the LC method (e.g., mobile phase gradient, column chemistry) to separate this compound from co-eluting matrix components can significantly reduce interference.
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Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensation. Since the SIL-IS has nearly identical chemical and physical properties, it experiences the same matrix effects as the analyte, allowing for accurate correction through ratio-based quantification.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help compensate for signal suppression or enhancement.
Q3: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A3: A SIL-IS is highly recommended for any quantitative LC-MS/MS method for this compound, especially when dealing with complex or variable matrices. Isotope Dilution Mass Spectrometry (IDMS) is recognized as a high-quality technique for providing accurate results in trace analysis. While it can be more expensive, a SIL-IS is the most reliable way to correct for variations in sample preparation, injection volume, and matrix-induced ion suppression/enhancement.
Troubleshooting Guides
Problem 1: My this compound signal is low and inconsistent, and I suspect ion suppression. How can I confirm this?
Answer: You can confirm and identify the source of ion suppression using a post-column infusion experiment . This technique provides a qualitative assessment of where suppression occurs in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
Setup: Tee a syringe pump delivering a constant flow of a this compound standard solution into the LC flow path between the analytical column and the mass spectrometer inlet.
-
Infusion: Begin infusing the this compound standard to obtain a stable, elevated baseline signal in the mass spectrometer.
-
Injection: Inject a blank matrix extract (a sample extract prepared without the analyte).
-
Analysis: Monitor the this compound signal. Any dips or drops in the stable baseline indicate retention times where matrix components are eluting and causing ion suppression.
-
Action: If the suppression zone overlaps with the retention time of this compound, you must modify your chromatographic method to separate the analyte from these interferences.
Problem 2: I'm using Solid-Phase Extraction (SPE) for sample cleanup, but my recovery is poor and matrix effects persist. What can I do?
Answer: Poor performance with SPE can often be resolved by optimizing the protocol or selecting a more appropriate sorbent. This compound is a moderately polar aldehyde, so the choice of sorbent and solvents is critical.
Troubleshooting Steps & Optimization:
-
Verify Sorbent Choice: For aldehydes like this compound, reversed-phase sorbents like C18 are common. However, depending on the matrix, other sorbents like polymeric phases or those with mixed-mode functionality might offer better selectivity.
-
Optimize the SPE Protocol: Systematically optimize each step:
-
Conditioning: Ensure the sorbent is properly wetted (e.g., with methanol) and equilibrated (e.g., with water or an aqueous buffer).
-
Loading: Ensure the sample is loaded under conditions that promote retention of this compound. The pH and solvent composition of the sample can be critical.
-
Washing: This is the most important step for removing interferences. Use the strongest possible wash solvent that does not elute this compound. Test a series of wash solutions with increasing organic content (e.g., 5%, 10%, 15% methanol in water).
-
Elution: Use the weakest possible elution solvent that provides full recovery of this compound. This helps prevent the co-elution of strongly bound interferences. Test different solvents like acetonitrile, methanol, or mixtures with modifiers.
-
-
Consider an Alternative Cleanup Method: If SPE is not effective, consider a different technique like Liquid-Liquid Extraction (LLE) or a dispersive SPE (d-SPE) cleanup, commonly used in QuEChERS methods.
Data Comparison: Sample Preparation Techniques
The following table summarizes typical performance data for different sample preparation methods used for analyzing aldehydes in complex matrices.
| Sample Preparation Method | Typical Matrix | Analyte Recovery (%) | Matrix Effect (%) | Key Advantage |
| Liquid-Liquid Extraction (LLE) | Cooking Oil, Plasma | 85 - 105% | -30% to -10% | Simple, effective for lipid-rich matrices. |
| Solid-Phase Extraction (SPE) | Animal Feed, Biofluids | 80 - 110% | -25% to < -10% | High selectivity and concentration factor. |
| QuEChERS with d-SPE | Fruits, Vegetables, Grains | 90 - 115% | -20% to < -5% | Fast, high throughput, reduced solvent use. |
Note: Matrix Effect (%) is calculated as ((Response in Matrix / Response in Solvent) - 1) * 100. A negative value indicates ion suppression.
Visual Guides & Workflows
Workflow for Mitigating Matrix Effects
The following diagram illustrates a systematic workflow for identifying, evaluating, and mitigating matrix effects during method development for this compound.
Caption: A workflow for addressing matrix effects in LC-MS/MS analysis.
Decision Tree for Troubleshooting Ion Suppression
Use this decision tree when you observe poor signal or high variability in your results for this compound.
Caption: A decision tree for troubleshooting ion suppression issues.
References
Methods for stabilizing 2,4-Decadienal in solution for long-term storage
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Decadienal. It addresses common issues related to its stability in solution and offers recommendations for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a highly reactive α,β-unsaturated aldehyde that is a product of lipid peroxidation.[1] Its conjugated double bond system and aldehyde group make it susceptible to oxidation, polymerization, and other degradation reactions. This inherent instability can lead to a decrease in purity over time, affecting the accuracy and reproducibility of experimental results.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound include:
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Oxidation: The aldehyde group can be oxidized to a carboxylic acid, and the double bonds are susceptible to oxidative cleavage. This is accelerated by exposure to air (oxygen).
-
Polymerization: Like many aldehydes, this compound can undergo self-polymerization, especially in the presence of light, heat, or impurities, forming oligomers and polymers.
-
Isomerization: The geometric isomers of the double bonds may interconvert, leading to a mixed isomeric composition.
Q3: What are the ideal storage conditions for a this compound stock solution?
A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, temperatures of -20°C or -80°C are preferable.[2] One supplier suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.[2]
-
Atmosphere: To prevent oxidation, solutions should be stored under an inert atmosphere, such as argon or nitrogen.
-
Light: Protect the solution from light by using amber-colored vials or by storing it in the dark.
-
Container: Use tightly sealed glass vials with PTFE-lined caps to prevent evaporation and contamination.
Q4: Which solvents are recommended for preparing this compound solutions?
A4: High-purity, HPLC-grade solvents are recommended. Acetonitrile and methanol are commonly used for preparing stock and working solutions of aldehydes. Ensure the solvent is dry and free of impurities that could catalyze degradation.
Q5: How can I improve the stability of this compound in solution for long-term storage?
A5: The addition of an antioxidant is a common and effective method to improve the stability of unsaturated aldehydes. Antioxidants like Butylated Hydroxytoluene (BHT) can be added to the solution to inhibit free-radical mediated oxidation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Decrease in purity over time, confirmed by analysis (e.g., HPLC, GC). | Oxidation: Exposure to oxygen in the air. | Purge the solution and the headspace of the vial with an inert gas (argon or nitrogen) before sealing. Use a solvent that has been deoxygenated. |
| Polymerization: Catalyzed by light, heat, or impurities. | Store the solution at a low temperature (2-8°C for short-term, -20°C or -80°C for long-term) and protect it from light. Ensure all glassware and solvents are clean and of high purity. | |
| Change in color (e.g., yellowing) or appearance (e.g., cloudiness) of the solution. | Degradation/Polymerization: Formation of degradation products or polymers. | The solution is likely degraded and should be discarded. Prepare a fresh solution following the recommended handling and storage procedures. |
| Inconsistent or non-reproducible experimental results. | Evaporation of Solvent: If the container is not properly sealed, the concentration of the solution can change. | Ensure vials are tightly sealed with appropriate caps (e.g., PTFE-lined). Minimize the time the solution is at room temperature. |
| Degradation of this compound: The concentration of the active compound has decreased due to instability. | Prepare fresh solutions more frequently or implement stabilization methods, such as adding an antioxidant. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in acetonitrile with the addition of Butylated Hydroxytoluene (BHT) as a stabilizer.
Materials:
-
This compound (high purity)
-
Acetonitrile (HPLC grade, anhydrous)
-
Butylated Hydroxytoluene (BHT)
-
Amber glass vials with PTFE-lined screw caps
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance and pipettes
Methodology:
-
Prepare BHT Solution: Prepare a 1 mg/mL stock solution of BHT in acetonitrile.
-
Weigh this compound: In a clean, dry amber vial, accurately weigh an amount of this compound needed to prepare the desired volume of a 10 mM solution (Molar Mass of this compound: 152.24 g/mol ).
-
Add Acetonitrile: Add the required volume of anhydrous acetonitrile to the vial to achieve a final concentration of 10 mM.
-
Add BHT: Add the BHT stock solution to the this compound solution to a final concentration of 0.01-0.1% (w/v). For example, for a 10 mL final volume, add 10-100 µL of the 1 mg/mL BHT stock solution. The optimal concentration of BHT may need to be determined empirically.
-
Inert Gas Purge: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen.
-
Seal and Store: Immediately cap the vial tightly, ensuring a good seal. Store the solution at -20°C or -80°C for long-term storage, protected from light.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and storage conditions.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound Solutions
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months) | Rationale |
| Temperature | 2-8°C | -20°C or -80°C | Reduces rates of degradation reactions (oxidation, polymerization). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Minimizes oxidation by preventing contact with air. |
| Light Exposure | Store in Dark (Amber Vials) | Store in Dark (Amber Vials) | Prevents light-induced degradation. |
| Container | Tightly Sealed Glass Vial (PTFE-lined cap) | Tightly Sealed Glass Vial (PTFE-lined cap) | Prevents evaporation and contamination. |
| Stabilizer | Optional (e.g., 0.01-0.1% BHT) | Recommended (e.g., 0.01-0.1% BHT) | Inhibits oxidative degradation. |
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for a stability study of this compound.
Caption: Troubleshooting logic for inconsistent results.
References
Identifying common interferences in 2,4-Decadienal analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 2,4-Decadienal.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound?
A1: The most common analytical methods for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detection.[1][2] GC-MS is frequently used for analyzing volatile and semi-volatile compounds like this compound, particularly in food matrices such as edible oils. HPLC is also a reliable method, especially when derivatization is employed to enhance detection.[1][3]
Q2: What are the primary sources of interference in this compound analysis?
A2: Interferences in this compound analysis can generally be categorized into two main types:
-
Co-eluting Compounds: These are substances that have similar chemical properties to this compound and therefore elute at a similar retention time under specific chromatographic conditions. Common co-eluting compounds include other lipid peroxidation products like hexanal, nonanal, and various isomers of other dienals.[4]
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Matrix Effects: This is a significant issue in complex samples like biological fluids and food products. The sample matrix refers to all other components in the sample apart from the analyte of interest. These components can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal and affecting the accuracy of quantification.
Q3: How can I minimize matrix effects in my HPLC-MS analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: Proper sample cleanup is crucial to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) can be effective.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of this compound.
-
Chromatographic Separation: Optimizing the HPLC method to achieve better separation between this compound and matrix components can significantly reduce interference.
-
Internal Standards: The use of a stable isotope-labeled internal standard that behaves similarly to this compound during sample preparation and analysis can help to compensate for matrix effects.
Q4: Is derivatization necessary for this compound analysis by HPLC?
A4: While not strictly necessary, derivatization of the aldehyde group of this compound is a common practice to improve its detection by UV or fluorescence detectors. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyl compounds to form stable hydrazones that can be easily detected.
Troubleshooting Guides
GC-MS Analysis
Problem: Peak Tailing for this compound
-
Possible Cause 1: Active Sites in the GC System.
-
Solution: Active sites in the injector liner, column, or detector can interact with the aldehyde group of this compound, causing peak tailing.
-
Deactivate the glass liner or use a liner with a suitable deactivation.
-
Trim the first few centimeters of the column to remove any active sites that may have developed.
-
Ensure the column is properly installed to avoid dead volume.
-
-
-
Possible Cause 2: Inappropriate Injection Temperature.
-
Solution: The injector temperature should be optimized. Too low a temperature can cause slow vaporization and peak tailing, while too high a temperature can lead to degradation of this compound.
-
-
Possible Cause 3: Column Overload.
-
Solution: Injecting too much sample can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume.
-
Problem: Poor Resolution Between this compound and Other Lipid Peroxidation Products
-
Possible Cause 1: Suboptimal GC Column or Temperature Program.
-
Solution:
-
Use a column with a suitable stationary phase for separating aldehydes and other lipid oxidation products. A mid-polar to polar column is often recommended.
-
Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds.
-
-
-
Possible Cause 2: Carrier Gas Flow Rate.
-
Solution: Ensure the carrier gas flow rate is optimal for the column being used. An incorrect flow rate can lead to poor separation efficiency.
-
HPLC-UV/MS Analysis
Problem: Ion Suppression or Enhancement of this compound Signal (LC-MS)
-
Possible Cause 1: Co-eluting Matrix Components.
-
Solution:
-
Improve sample cleanup to remove interfering substances.
-
Modify the HPLC gradient to better separate this compound from the matrix interferences.
-
Dilute the sample extract before injection.
-
-
-
Possible Cause 2: Inefficient Ionization.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for the this compound derivative.
-
Problem: Formation of Multiple Peaks for DNPH-derivatized this compound
-
Possible Cause 1: E/Z Isomers.
-
Solution: The reaction of DNPH with aldehydes can form both E and Z stereoisomers of the resulting hydrazone, which may separate under certain HPLC conditions, leading to two peaks. It is important to ensure that either the isomers are chromatographically resolved and summed for quantification or that the derivatization conditions are controlled to favor the formation of a single isomer.
-
-
Possible Cause 2: Side Reactions.
-
Solution: Ensure the derivatization reaction conditions (e.g., pH, temperature, reaction time) are optimized to minimize the formation of side products.
-
Data Presentation
Table 1: Common Interferences in this compound Analysis and their Potential Impact
| Interferent Category | Specific Examples | Analytical Technique Affected | Potential Impact on this compound Analysis | Mitigation Strategies |
| Lipid Oxidation Products | Hexanal, Heptanal, Nonanal, Octenal, other Dienals | GC-MS, HPLC | Co-elution leading to overestimated quantification, misidentification. | Optimize chromatographic separation (column, temperature program/gradient), use of high-resolution mass spectrometry. |
| Matrix Components (from food/biological samples) | Fatty acids, Triglycerides, Phospholipids, Proteins | HPLC-MS | Ion suppression or enhancement, leading to inaccurate quantification. | Effective sample cleanup (e.g., SPE), sample dilution, use of internal standards, matrix-matched calibration. |
| Derivatization Artifacts | E/Z isomers of DNPH-hydrazones, side-products | HPLC-UV/MS | Multiple peaks for a single analyte, inaccurate quantification if not all forms are accounted for. | Optimize derivatization conditions, ensure consistent reaction times and temperatures, sum all isomeric peaks for quantification. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Edible Oil
This protocol is a general guideline and may require optimization for specific instruments and oil types.
1. Sample Preparation: a. Weigh 0.1 g of the oil sample into a 10 mL headspace vial. b. Add a suitable internal standard (e.g., a deuterated analog of this compound). c. Seal the vial tightly with a PTFE/silicone septum.
2. GC-MS Conditions:
- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977A or equivalent.
- Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Inlet: Split/splitless injector at 250 °C.
- Injection Mode: Headspace injection.
- Oven Program:
- Initial temperature: 40 °C, hold for 2 min.
- Ramp 1: 5 °C/min to 150 °C.
- Ramp 2: 10 °C/min to 240 °C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 35-350.
Protocol 2: HPLC-UV Analysis of this compound in Fried Food Extract via DNPH Derivatization
This protocol provides a general procedure for the derivatization and analysis of this compound.
1. Sample Extraction: a. Homogenize a representative portion of the fried food sample. b. Extract the lipids using a suitable solvent mixture (e.g., hexane/isopropanol). c. Evaporate the solvent under a stream of nitrogen.
2. DNPH Derivatization: a. Dissolve the lipid extract in a known volume of acetonitrile. b. To an aliquot of the extract, add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH). c. Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 1 hour). d. Quench the reaction by adding a suitable reagent if necessary.
3. HPLC-UV Conditions:
- HPLC System: Agilent 1260 Infinity II or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase:
- A: Water
- B: Acetonitrile
- Gradient:
- Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detector at 365 nm.
Visualizations
Caption: GC-MS analysis workflow for this compound in edible oil.
Caption: Troubleshooting logic for peak tailing in this compound GC-MS analysis.
References
- 1. Determination of this compound in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the effects of lipid oxidation and free fatty acids on the development of volatile compounds in grouper during cold storage based on multivariate analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing calibration curve non-linearity for 2,4-Decadienal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of 2,4-Decadienal, with a specific focus on resolving calibration curve non-linearity.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound, presented in a question-and-answer format.
Question 1: My calibration curve for this compound shows a significant downward curve at higher concentrations. What is the likely cause and how can I fix it?
Answer: This phenomenon is often indicative of detector saturation or ion source saturation in your Mass Spectrometer (MS). At high concentrations, the detector or ion source can no longer produce a signal that is directly proportional to the amount of analyte present.
Troubleshooting Steps:
-
Extend the Calibration Range: Prepare and analyze standards at lower concentrations to identify the linear dynamic range of your instrument for this compound.
-
Reduce Injection Volume: A smaller injection volume will introduce less analyte into the system, potentially avoiding saturation.
-
Dilute High-Concentration Samples: If your samples are expected to have high concentrations of this compound, dilute them to fall within the established linear range of your calibration curve.
-
Adjust MS Detector Settings: If possible, consult your instrument manual to adjust detector gain or other relevant parameters to extend the linear range. However, be aware that this may affect sensitivity at lower concentrations.
Question 2: I'm observing a poor correlation coefficient (R² < 0.99) and a non-linear response across my entire calibration range for this compound. What are the potential sources of this issue?
Answer: Poor linearity across the entire calibration range can stem from several factors, including issues with standard preparation, chromatographic conditions, or matrix effects.
Troubleshooting Steps:
-
Verify Standard Preparation: Inaccurate preparation of stock and working standards is a common source of error. Re-prepare your standards, ensuring the use of calibrated pipettes and volumetric flasks.
-
Assess Chromatographic Peak Shape: Poor peak shape (e.g., tailing or fronting) can affect the accuracy of peak integration and lead to non-linearity. This may be caused by:
-
Column Contamination: Clean or replace the analytical column.
-
Inappropriate Column Phase: Ensure the column is suitable for the analysis of a volatile aldehyde like this compound. A mid-polar phase is often a good choice.
-
Suboptimal GC Oven Temperature Program: Optimize the temperature program to ensure good peak separation and shape.
-
-
Investigate Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., food samples), co-eluting matrix components can interfere with the ionization of this compound, leading to ion suppression or enhancement and thus a non-linear response.[1][2]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for matrix effects.
-
Standard Addition: This method can be used to quantify this compound in complex samples by adding known amounts of the standard to the sample.
-
Sample Cleanup: Employ solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components.
-
Question 3: My calibration curve for this compound appears linear, but the back-calculated concentrations for my low-concentration standards have high percentage errors. What is the problem and how can I improve the accuracy at the lower end of the curve?
Answer: This issue is often due to heteroscedasticity , where the variance of the response is not constant across the calibration range. In many chromatographic methods, the absolute error increases with concentration, meaning the higher concentration points have a greater influence on the regression line, leading to inaccuracies at the lower end.
Solution: Use Weighted Linear Regression.
A weighted linear regression gives more weight to the data points with smaller variance (typically the lower concentration standards) and less weight to those with higher variance (higher concentration standards). This results in a more accurate fit at the low end of the calibration curve.[3][4]
Common Weighting Factors:
-
1/x: This is a commonly used weighting factor when the standard deviation of the response is proportional to the concentration.
-
1/x²: This weighting factor is used when the variance of the response is proportional to the square of the concentration.
-
1/y: Similar to 1/x, but uses the response instead of the concentration.
-
1/y²: Similar to 1/x², but uses the response instead of the concentration.
Most chromatography data systems allow you to select a weighting factor for the regression analysis. It is recommended to evaluate different weighting factors to determine which provides the best fit for your data, often assessed by examining the residual plots.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for the analysis of this compound by GC-MS?
A1: The linear range for this compound analysis can vary depending on the instrument and method sensitivity. However, a typical range for food analysis might be from low ng/g (ppb) to several hundred ng/g. For instance, concentrations in frying oils can range from 0.3 to 119.7 mg/kg (ppm). It is crucial to experimentally determine the linear range for your specific instrument and method.
Q2: What type of regression model should I use for my this compound calibration curve?
A2: A linear regression model is generally preferred for its simplicity and interpretability. However, if the data is inherently non-linear even after addressing the issues mentioned in the troubleshooting guide, a quadratic (second-order polynomial) regression may be used. It is important to justify the use of a non-linear model and to be cautious of overfitting the data. When using a linear model for data with non-constant variance, a weighted linear regression is often the most appropriate choice.
Q3: How can I assess the goodness of fit of my calibration curve?
A3: While the coefficient of determination (R²) is commonly used, it is not sufficient on its own to assess the goodness of fit. A high R² value does not guarantee linearity. A more thorough evaluation should include:
-
Residual Plots: A random scatter of residuals around the zero line indicates a good fit. Any pattern in the residuals (e.g., a curve or a funnel shape) suggests that the chosen regression model is not appropriate.
-
Back-Calculated Concentrations: The concentrations of the calibration standards should be back-calculated using the regression equation. The percentage error for each standard should be within a predefined acceptance criterion (e.g., ±15%, and ±20% for the Lower Limit of Quantification).
Q4: Can the chemical properties of this compound itself contribute to non-linearity?
A4: While less common than instrumental factors, the chemical properties of this compound can play a role. As a reactive aldehyde, it can potentially interact with active sites in the GC inlet or on the column, especially at low concentrations, leading to analyte loss and a non-linear response at the lower end of the curve. Ensuring a well-deactivated inlet liner and a high-quality column can help to mitigate these effects.
Data Presentation
Table 1: Concentration Ranges of this compound in Various Food Matrices.
| Food Matrix | Concentration Range (mg/kg) | Reference |
| Sunflower Oil (frying) | 0.3 - 119.7 | |
| Cottonseed Oil (frying) | 13.3 - 92.7 | |
| Palm Oil (frying) | 4.1 - 44.9 | |
| Vegetable Cooking Fats | 2.0 - 11.3 | |
| Uncured Pork | 0.69 ± 0.16 | |
| Tangerine Peel Oil | up to 500 |
Experimental Protocols
Protocol 1: Generation of a Standard Calibration Curve for this compound using GC-MS
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of a high-purity this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or hexane) in a 10 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the stock solution to prepare a series of working standards. A typical calibration range might include 5 to 8 concentration levels, for example, 1, 5, 10, 25, 50, 100, and 250 ng/mL.
-
If using an internal standard (recommended for improved accuracy), add a constant concentration of the internal standard to each working standard.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with an appropriate column (e.g., a mid-polar capillary column).
-
Optimize the GC oven temperature program, injector temperature, and MS parameters (e.g., ionization mode, scan range, and detector voltage).
-
Inject the working standards, starting from the lowest concentration, followed by a solvent blank between each standard to check for carryover.
-
-
Data Analysis:
-
Integrate the peak area of this compound (and the internal standard, if used).
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Apply the most appropriate regression model (e.g., linear, weighted linear, or quadratic) and evaluate the goodness of fit as described in the FAQs.
-
Protocol 2: Addressing Non-Linearity with Weighted Linear Regression
-
Generate Calibration Data: Follow Protocol 1 to obtain the peak areas and corresponding concentrations for your calibration standards.
-
Select a Regression Model: In your chromatography data system, select a linear regression model.
-
Apply a Weighting Factor: Choose a weighting factor (e.g., 1/x, 1/x², 1/y, or 1/y²).
-
Evaluate the Weighted Regression:
-
Examine the R² value and the back-calculated concentrations of the standards. The percentage error for the low-concentration standards should be significantly improved compared to the unweighted regression.
-
Analyze the residual plot. The residuals should be randomly distributed around the zero line.
-
-
Select the Optimal Weighting Factor: If your data system allows, compare the results from different weighting factors and choose the one that provides the best fit for your data (i.e., the lowest sum of squared residuals and the most random residual plot).
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Experimental workflow for generating a calibration curve.
References
Validation & Comparative
A Comparative Guide to the Validation of a Novel HPLC-UV Method for 2,4-Decadienal Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2,4-Decadienal against the established Gas Chromatography-Mass Spectrometry (GC-MS) technique. This compound is a critical marker for lipid peroxidation and its accurate determination is vital in food science, toxicology, and drug development. This document outlines the experimental data and detailed protocols to support the validation of this new analytical approach.
Introduction to this compound Analysis
This compound is an α,β-unsaturated aldehyde that arises from the oxidation of polyunsaturated fatty acids, particularly linoleic acid.[1][2] Its presence is associated with the off-flavors in rancid foods and it is also a potentially toxic compound, making its quantification essential for quality control and safety assessment.[3][4] Various analytical techniques have been employed for its determination, with Gas Chromatography-Mass Spectrometry (GC-MS) being a conventional and reliable method. However, the development of simpler, faster, and equally robust methods like High-Performance Liquid Chromatography (HPLC) is crucial for high-throughput analyses.
Methodology Comparison: A Novel HPLC-UV Method vs. Traditional GC-MS
This guide focuses on a recently validated reversed-phase HPLC-UV method for the determination of this compound and compares its performance characteristics with a standard GC-MS method. The HPLC method offers a streamlined approach, particularly for samples in a liquid matrix, and can be a cost-effective alternative to mass spectrometry-based methods.
Data Presentation: Performance Characteristics
The following table summarizes the key performance parameters of the new HPLC-UV method and a typical GC-MS method for the determination of this compound.
| Parameter | New HPLC-UV Method | Established GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 15 nmol/L | Typically in the low µg/L range |
| Limit of Quantitation (LOQ) | 50 nmol/L | Typically in the mid µg/L range |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (% RSD) | < 5% | < 10% |
| Analysis Time | ~15 minutes | ~30-45 minutes |
| Derivatization Required | Yes (with DNPH) | Often not required, but can improve sensitivity |
Experimental Protocols
New HPLC-UV Method Protocol
This protocol is based on the validated method by Sun et al. (2020).
1. Sample Preparation and Derivatization:
-
Accurately weigh 1.0 g of the sample (e.g., edible oil) into a 10 mL centrifuge tube.
-
Add 2 mL of acetonitrile, vortex for 1 min, and centrifuge at 8000 rpm for 5 min.
-
Repeat the extraction twice more and combine the supernatants.
-
To the combined extract, add 1 mL of 2,4-dinitrophenylhydrazine (DNPH) solution (50 mg in 100 mL of acetonitrile with 0.5 mL of phosphoric acid).
-
Incubate the mixture at 40°C for 30 minutes for derivatization.
-
After cooling, filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 360 nm.
-
Column Temperature: 30°C.
3. Calibration:
-
Prepare a series of standard solutions of this compound-DNPH derivative in acetonitrile.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
Established GC-MS Method Protocol
This protocol represents a general approach for this compound analysis by GC-MS.
1. Sample Preparation:
-
For liquid samples, a direct injection or headspace analysis can be performed.
-
For solid samples, solvent extraction (e.g., with hexane or dichloromethane) followed by concentration is typically required.
-
Derivatization is generally not necessary but can be performed to enhance sensitivity.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Mode: Splitless or split, depending on the concentration.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 35-350.
3. Quantification:
-
Quantification is typically performed using an external or internal standard method. The peak area of a characteristic ion of this compound is used for calculation.
Workflow Visualization
The following diagram illustrates the experimental workflow for the new HPLC-UV method for this compound determination.
Caption: Experimental workflow for the HPLC-UV determination of this compound.
Conclusion
The validated HPLC-UV method presents a reliable and efficient alternative to the traditional GC-MS technique for the quantification of this compound. Its advantages include a simpler sample preparation protocol (for liquid matrices), shorter analysis time, and comparable sensitivity and accuracy. While GC-MS remains a powerful tool, especially for complex matrices and untargeted analysis, the new HPLC-UV method is well-suited for routine quality control and high-throughput screening in various research and industrial settings. The choice of method will ultimately depend on the specific application, sample matrix, and available instrumentation.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of this compound in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E,E)-2,4-Decadienal - Wikipedia [en.wikipedia.org]
Comparative Toxicity of 2,4-Decadienal Versus Other Lipid Aldehydes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of 2,4-Decadienal and other significant lipid aldehydes, namely 4-hydroxynonenal (4-HNE), malondialdehyde (MDA), and acrolein. Lipid peroxidation, a key consequence of oxidative stress, generates these reactive aldehydes, which are implicated in a range of cellular pathologies. Understanding their comparative toxicity is crucial for research in toxicology, pharmacology, and drug development. This document synthesizes experimental data on their cytotoxic and toxicological endpoints, details the methodologies for key experiments, and illustrates the signaling pathways involved.
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the available quantitative data on the toxicity of this compound and other lipid aldehydes. It is important to note that direct comparison of IC50 and LD50 values should be approached with caution due to variations in experimental conditions, cell lines, and animal models.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Aldehyde | Cell Line | Assay | IC50 Value | Citation |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability | 15.37 µM | [1] |
| 4-Hydroxynonenal (4-HNE) | SH-SY5Y Human Neuronal Cells | Cell Viability | >5 µM (cytotoxic effects observed) | [2] |
| PC12 Cells | Apoptosis | 10 µM | [3] | |
| Human Leukemic T-cells (MOLT-4) | Apoptosis | 0.01 mM (10 µM) | [4] | |
| Human Leukemic B-cells (Reh) | Apoptosis | 0.01 mM (10 µM) | [4] | |
| Acrolein | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability | Significant reduction at 100 µM | |
| Pulmonary Artery Endothelial Cells | LDH Release | Significant increase at 4.5 µM | ||
| Malondialdehyde (MDA) | Bovine Brain Liposome System | Lipid Peroxidation Inhibition | Varies based on specific phenolic compounds tested alongside |
Table 2: In Vivo Acute Toxicity Data (LD50/LC50 Values)
| Aldehyde | Animal Model | Route of Administration | LD50/LC50 Value | Citation |
| This compound | Rat | Oral | >5 g/kg | |
| Rabbit | Dermal | 1.25-2.5 g/kg | ||
| Human Endothelial Cells (in vitro) | - | LC50: 9 µM |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to facilitate the replication and further investigation of the toxic effects of lipid aldehydes.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom sterile plates
-
Cell culture medium appropriate for the cell line
-
Lipid aldehyde stock solutions (e.g., in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the lipid aldehydes in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the aldehydes. Include appropriate vehicle controls (medium with the same concentration of the solvent used to dissolve the aldehydes) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the aldehyde that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well flat-bottom sterile plates
-
Cell culture medium
-
Lipid aldehyde stock solutions
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (provided in the kit for maximum LDH release control)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis solution), and a no-cell background control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate in the dark at room temperature for the time specified in the kit protocol (usually 10-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells or tissue sections fixed on slides
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescent microscope or flow cytometer
-
Counterstain (e.g., DAPI)
Procedure:
-
Sample Preparation: Fix cells or tissue sections with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells to allow the TUNEL reagents to enter.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using fluorescently labeled dUTPs, the signal can be directly visualized. If using biotin-labeled dUTPs, a secondary detection step with streptavidin-conjugated fluorophores is required.
-
Analysis: Analyze the samples using a fluorescent microscope to visualize apoptotic cells within the tissue or by flow cytometry for quantitative analysis of apoptosis in a cell population.
Signaling Pathways and Mechanisms of Toxicity
Lipid aldehydes exert their toxic effects by interacting with cellular macromolecules and modulating key signaling pathways. The JNK and NF-κB pathways are critical mediators of the cellular response to aldehyde-induced stress.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade. It is primarily activated by stress stimuli, including exposure to reactive aldehydes. Activation of the JNK pathway can lead to either cell survival or apoptosis, depending on the cellular context and the duration of the signal.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Lipid aldehydes can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. This activation is often mediated through the degradation of the inhibitory IκB proteins.
Experimental Workflow for Comparative Cytotoxicity Assessment
A typical workflow for comparing the cytotoxicity of different lipid aldehydes is outlined below.
References
- 1. Trans, trans-2,4-decadienal impairs vascular endothelial function by inducing oxidative/nitrative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxynonenal induces mitochondrial-mediated apoptosis and oxidative stress in SH-SY5Y human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxynonenal, an end-product of lipid peroxidation, induces apoptosis in human leukemic T- and B-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Decadienal vs. Hexanal: A Comparative Guide to Quantitative Markers for Lipid Oxidation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate marker is critical for accurately quantifying lipid oxidation, a key process in drug stability, food spoilage, and cellular damage. Both 2,4-decadienal and hexanal are well-established secondary products of lipid peroxidation, particularly of linoleic acid, and are frequently used as indicators of oxidative stress. This guide provides an objective comparison of their performance as quantitative markers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal marker for their specific application.
Quantitative Comparison of Marker Formation
Experimental evidence suggests that under certain conditions, particularly thermal stress, the formation of this compound can significantly outpace that of hexanal, potentially making it a more sensitive marker for advanced lipid oxidation.
| Vegetable Oil | Ratio of this compound to Hexanal after Heating | Reference |
| Sunflower Oil | 20.8 : 1 | [1] |
| Corn Oil | 8 : 1 | [1] |
| Soybean Oil | 3.6 : 1 | [1] |
| Blending Oil | 9.6 : 1 | [1] |
Table 1: Ratio of this compound to hexanal content in various vegetable oils following heating-induced oxidation.[1]
One study demonstrated that during the heating of edible oils at 180°C, the concentration of this compound increased more rapidly than that of other aldehydes, including hexanal. Furthermore, strong linear relationships have been observed between the content of this compound and established oxidation indices such as the anisidine value (R² = 0.858 to 0.984) and the total oxidation (TOTOX) value (R² = 0.876 to 0.986) in sunflower and corn oils under various heating conditions.
However, it is important to note that hexanal is a well-recognized marker for the early stages of lipid oxidation and its volatility makes it a suitable candidate for headspace analysis, which is a minimally invasive technique. The choice between these two markers may therefore depend on the specific matrix, the stage of oxidation being investigated, and the analytical method employed.
Formation Pathway of this compound and Hexanal
Both this compound and hexanal are primarily derived from the oxidative degradation of linoleic acid, a common polyunsaturated fatty acid. The process is initiated by the abstraction of a hydrogen atom, leading to the formation of lipid radicals and subsequently, hydroperoxides. The two primary hydroperoxides of linoleic acid are 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE). The subsequent cleavage of these hydroperoxides yields a variety of volatile and non-volatile secondary products, including this compound and hexanal. Specifically, the decomposition of 9-HPODE is a key pathway for the formation of this compound, while hexanal is a major product from the cleavage of 13-HPODE.
Experimental Protocols
Accurate quantification of this compound and hexanal requires robust and validated analytical methodologies. The two most common approaches are High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace sampling technique.
Quantification by HPLC-UV after DNPH Derivatization
This method relies on the reaction of the carbonyl group of the aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to form stable, colored derivatives that can be readily quantified by HPLC with a UV detector.
1. Sample Preparation and Derivatization:
-
Weigh 0.1 g of the oil sample into a 10 mL centrifuge tube.
-
Add 2 mL of acetonitrile and vortex for 1 minute to extract the aldehydes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the acetonitrile supernatant to a new tube. Repeat the extraction twice more and combine the supernatants.
-
Add 1 mL of a 500 µg/mL DNPH solution in acetonitrile (acidified with 2% sulfuric acid).
-
Incubate the mixture at 40°C for 30 minutes in a water bath.
-
After incubation, cool the sample to room temperature and adjust the volume to 10 mL with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start at 60% B, increase to 80% B over 15 minutes, then to 100% B for 5 minutes, followed by re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 360 nm.
-
Quantification: Prepare a calibration curve using standards of this compound-DNPH and hexanal-DNPH of known concentrations.
Quantification by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This technique is ideal for the analysis of volatile compounds like hexanal and this compound directly from the sample matrix without the need for solvent extraction.
1. Sample Preparation:
-
Weigh 1-2 g of the sample into a 20 mL headspace vial.
-
Add a known amount of an internal standard (e.g., d12-hexanal) for accurate quantification.
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME:
-
Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.
-
Incubation: Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to promote the release of volatiles into the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
-
Injection: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.
-
Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the target aldehydes.
-
Oven Temperature Program: A typical program would start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV).
-
Data Acquisition: Full scan mode (e.g., m/z 35-400) for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target ions for this compound (e.g., m/z 67, 81, 95) and hexanal (e.g., m/z 56, 72, 82).
-
Quantification: Use the response ratio of the analyte to the internal standard against a calibration curve prepared with standards in a similar matrix.
Conclusion
Both this compound and hexanal serve as valuable quantitative markers for lipid oxidation. The choice between them should be guided by the specific research question and experimental context.
-
This compound appears to be a more sensitive marker for assessing advanced or thermally induced lipid oxidation, given its higher rate of formation under such conditions. Its quantification is robustly achieved through HPLC-UV after DNPH derivatization.
-
Hexanal is a well-established marker, particularly for the earlier stages of oxidation. Its volatility makes it an excellent candidate for rapid and non-invasive analysis using HS-SPME-GC-MS.
For a comprehensive understanding of the lipid oxidation process, the concurrent measurement of both markers, where feasible, can provide a more complete picture of the oxidative status of a sample. Researchers should carefully validate their chosen analytical method for the specific matrix under investigation to ensure accurate and reliable quantification.
References
Cross-Validation of 2,4-Decadienal Analysis: A Comparative Guide to GC-MS and HPLC-UV Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two widely used analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, for the quantitative analysis of 2,4-decadienal. This document offers a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Method Comparison at a Glance
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput. GC-MS is generally preferred for its high sensitivity and specificity, particularly for volatile compounds like this compound.[1][2] In contrast, HPLC-UV, often requiring a derivatization step for aldehydes, offers robustness and is well-suited for a wide range of applications in various matrices.[2][3]
Data Presentation: Method Validation Parameters
The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for the analysis of this compound and similar aldehydes. The data presented is a synthesis from multiple sources to provide a comparative overview.
| Validation Parameter | GC-MS | HPLC-UV (with DNPH Derivatization) | Key Considerations |
| Specificity | Very High (Mass spectral data provides definitive identification) | High (Potential for interference from co-eluting impurities) | GC-MS offers superior specificity due to the additional dimension of mass analysis.[1] |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Typically in the low ng/g to pg/g range | 15 nmol/L | GC-MS generally offers lower detection limits for volatile compounds. |
| Limit of Quantification (LOQ) | Typically in the ng/g range | 50 nmol/L | The higher sensitivity of GC-MS often translates to lower quantification limits. |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% | Both methods can provide high accuracy with proper method development and validation. |
| Precision (% RSD) | < 15% | < 10% | Both techniques are capable of high precision. |
| Sample Throughput | Moderate | Moderate to High | HPLC can have faster run times per sample, but GC-MS may require less sample preparation if direct injection is possible. |
| Derivatization | Not typically required for this compound | Required (e.g., with 2,4-dinitrophenylhydrazine - DNPH) | The derivatization step in HPLC adds an extra sample preparation step. |
Experimental Protocols
GC-MS Method for this compound Analysis
This protocol is based on established methods for the analysis of volatile aldehydes in various matrices.
1. Sample Preparation:
-
For liquid samples (e.g., oils), weigh approximately 1.0g of the sample and dilute with a suitable solvent such as methanol.
-
Filter the diluted sample through a 0.45 µm microporous membrane. The filtrate is now ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5975 MS system or equivalent.
-
Column: HP-INNOWAX capillary column (60 m × 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 6 minutes.
-
Ramp to 100 °C at 3 °C/min, hold for 5 minutes.
-
Ramp to 230 °C at 5 °C/min, hold for 10 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
3. Data Analysis:
-
Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantification is typically performed using an external standard calibration curve.
HPLC-UV Method for this compound Analysis (with DNPH Derivatization)
This protocol involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be detected by UV.
1. Sample Preparation and Derivatization:
-
Extract the sample containing this compound with acetonitrile.
-
To the extract, add an acidic solution of DNPH.
-
Incubate the mixture at 40°C for 30 minutes to allow for complete derivatization.
-
The resulting solution containing the this compound-DNPH derivative is then ready for HPLC analysis.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm (the maximum absorbance for DNPH derivatives).
3. Data Analysis:
-
Identification of the this compound-DNPH derivative is based on its retention time compared to a standard.
-
Quantification is achieved by using a calibration curve prepared from this compound standards that have undergone the same derivatization procedure.
Mandatory Visualization
References
The Formation of 2,4-Decadienal in Common Vegetable Oils: A Comparative Analysis
A comprehensive review of the formation of 2,4-decadienal, a marker of lipid peroxidation, reveals significant variations among commonly consumed vegetable oils when subjected to heat. This guide synthesizes experimental data to offer a comparative analysis of this compound levels in soybean, sunflower, canola, olive, and corn oils, providing researchers, scientists, and drug development professionals with objective data to inform their work.
The thermal processing of vegetable oils, a common practice in food preparation and various industrial applications, can lead to the formation of volatile organic compounds, including aldehydes. Among these, (E,E)-2,4-decadienal is a significant secondary product of the oxidation of linoleic acid, a polyunsaturated omega-6 fatty acid abundant in many vegetable oils. Due to its potential cytotoxic and genotoxic effects, the presence and concentration of this compound are of considerable interest in food science and toxicology.
Comparative Analysis of this compound Formation
The propensity of a vegetable oil to form this compound upon heating is largely dependent on its fatty acid composition, particularly its linoleic acid content. Oils with higher concentrations of linoleic acid are more susceptible to oxidation and, consequently, the generation of this compound.
The following table summarizes quantitative data on this compound formation in different vegetable oils under various heating conditions, as reported in scientific literature. It is important to note that the experimental conditions vary between studies, which can influence the absolute values. However, the data provides a valuable comparative overview.
| Vegetable Oil | Linoleic Acid Content (%)* | Heating Conditions | This compound Concentration | Reference |
| Sunflower Oil | 48.3 - 74.0 | Frying potatoes, restaurant setting | 0.3 - 119.7 mg/kg | [1] |
| ~68 | Heating at 180°C for 8 hours | ~140 nmol/g | [2] | |
| Soybean Oil | 50.0 - 57.0 | Heating from 30°C to 180°C | Detected, concentration increases with temperature | [3] |
| Corn Oil | 34.0 - 65.6 | Heating at 180°C for 8 hours | ~120 nmol/g | [2] |
| Cottonseed Oil | 49.6 - 58.4 | Frying potatoes, restaurant setting | 13.3 - 92.7 mg/kg | [1] |
| Palm Oil | 9.1 - 11.8 | Frying potatoes, restaurant setting | 4.1 - 44.9 mg/kg | |
| Olive Oil | 3.5 - 21.0 | Frying potatoes | Lowest concentration among tested oils | |
| Canola Oil | 18.7 - 29.7 | Heating at 160°C - 250°C | Detected, concentration increases with temperature |
*Typical linoleic acid content ranges can vary based on crop variety and processing.
From the data, a clear trend emerges: oils with higher linoleic acid content, such as sunflower and soybean oil, tend to generate higher levels of this compound upon heating. Conversely, olive oil, which is rich in monounsaturated oleic acid and has a lower linoleic acid content, consistently shows the lowest formation of this aldehyde. Corn and cottonseed oils, with intermediate linoleic acid levels, exhibit moderate to high this compound formation. Palm oil, with a lower linoleic acid content compared to the high-polyunsaturated oils, shows correspondingly lower levels of this compound.
Mechanism of this compound Formation
The formation of this compound is a multi-step process initiated by the oxidation of linoleic acid. The presence of heat, light, and oxygen accelerates this process. The generally accepted mechanism is illustrated in the following diagram:
Figure 1: Simplified pathway of this compound formation from linoleic acid.
Experimental Protocols
Accurate quantification of this compound in vegetable oils is crucial for comparative studies. The following are detailed methodologies for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantification of this compound by HPLC
This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis.
1. Sample Preparation and Extraction:
-
Weigh 0.1 g of the heated oil sample into a 10 mL centrifuge tube.
-
Add 2 mL of acetonitrile to the tube.
-
Vortex for 1 minute to extract the aldehydes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Carefully transfer the acetonitrile supernatant to a new tube.
-
Repeat the extraction process two more times with fresh acetonitrile.
-
Combine the three acetonitrile extracts.
2. Derivatization:
-
To the combined extract, add 1 mL of a 0.2% (w/v) solution of 2,4-DNPH in acetonitrile containing 0.5% (v/v) phosphoric acid.
-
Incubate the mixture in a water bath at 40°C for 30 minutes.
-
After incubation, cool the solution to room temperature.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting with 60% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare a calibration curve using a this compound-DNPH derivative standard of known concentrations.
Figure 2: Workflow for the quantification of this compound in vegetable oils using HPLC.
Protocol 2: Quantification of this compound by GC-MS
This method utilizes headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds, followed by GC-MS analysis.
1. Sample Preparation:
-
Place 2 g of the heated oil sample into a 20 mL headspace vial.
-
Add a suitable internal standard (e.g., d8-naphthalene) for quantification.
-
Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. HS-SPME:
-
SPME Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used.
-
Incubation: Incubate the vial at 60°C for 15 minutes with agitation to allow the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Injector: Operate in splitless mode at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 35-400.
-
Identification: Identify this compound based on its retention time and mass spectrum compared to a pure standard.
-
Quantification: Use the peak area ratio of this compound to the internal standard and a calibration curve prepared with standards.
Figure 3: Workflow for the quantification of this compound in vegetable oils using GC-MS.
Conclusion
The formation of this compound in vegetable oils upon heating is a complex process significantly influenced by the oil's intrinsic fatty acid profile. The evidence strongly indicates that oils rich in linoleic acid, such as sunflower and soybean oil, are more prone to generating this potentially harmful aldehyde. In contrast, oils with high monounsaturated fatty acid content, like olive oil, exhibit greater stability and lower this compound formation. For researchers and professionals in fields where the thermal degradation of lipids is a concern, understanding these differences is paramount for selecting appropriate oils and for the accurate assessment of potential risks associated with their use. The provided experimental protocols offer standardized methods for the reliable quantification of this compound, facilitating further comparative research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volatile compound profiling from soybean oil in the heating process - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of In Vivo Genotoxicity Assays for 2,4-Decadienal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commonly employed in vivo genotoxicity assays for assessing the DNA-damaging potential of 2,4-decadienal, an α,β-unsaturated aldehyde found in various foods and industrial applications. The objective is to evaluate the reproducibility and performance of these assays, offering researchers a basis for selecting the most appropriate methods and interpreting results. While direct comparative studies on the reproducibility of different genotoxicity assays for this compound are limited, this guide synthesizes available data on this compound and structurally related aldehydes to provide a comprehensive overview.
Executive Summary
The in vivo genotoxicity of this compound has yielded mixed and sometimes equivocal results, particularly in the widely used micronucleus assay. This highlights the need for a careful assessment of different testing methodologies. This guide compares the in vivo micronucleus test, the comet assay, and the chromosomal aberration test, providing available quantitative data, detailed experimental protocols, and an evaluation of their reproducibility. Understanding the strengths and limitations of each assay is crucial for an accurate risk assessment of this compound and other α,β-unsaturated aldehydes.
Data Presentation: Comparison of In Vivo Genotoxicity Assays
The following tables summarize the performance and key characteristics of the three major in vivo genotoxicity assays.
Table 1: Quantitative Data Summary for in vivo Genotoxicity of this compound
| Assay | Species/Strain | Route of Administration | Dose Levels | Key Findings | Conclusion |
| Micronucleus Test | F344/N Rats (male) | Intraperitoneal injection | Single dose | Positive response | Positive, but not confirmed[1] |
| B6C3F1 Mice (male) | Intraperitoneal injection | 600 mg/kg (single dose) | Small but statistically significant increase in micronucleated polychromatic erythrocytes at 48 hours | Equivocal[1] | |
| B6C3F1 Mice (male) | Intraperitoneal injection | Standard three-injection | Negative results | Negative[1] | |
| B6C3F1 Mice (male & female) | Gavage (3 months) | Up to 800 mg/kg/day | No increase in micronucleated normochromatic erythrocytes in peripheral blood | Negative[1] |
Table 2: Comparison of In Vivo Genotoxicity Assay Characteristics
| Feature | Micronucleus Test | Comet Assay | Chromosomal Aberration Test |
| Endpoint Measured | Chromosome breakage or loss (clastogenicity and aneugenicity) | DNA strand breaks (single and double) and alkali-labile sites | Structural and numerical chromosome abnormalities |
| Primary Advantage | Well-established, good reproducibility, and standardized OECD guideline (474)[2] | High sensitivity for detecting a broad range of DNA damage, applicable to various tissues | Directly visualizes chromosomal damage, providing mechanistic insights |
| Primary Limitation | Indirect measure of genotoxicity, may not detect all types of DNA damage | Can be influenced by cytotoxicity and DNA repair processes, higher variability reported | Labor-intensive, requires mitotically active cells, less sensitive for detecting some types of DNA damage compared to the comet assay |
| Typical Tissues | Bone marrow, peripheral blood | Virtually any tissue from which single cells can be isolated (e.g., liver, kidney, blood) | Bone marrow |
| Reproducibility | Generally considered to have good inter-laboratory reproducibility | Can have higher variability, influenced by experimental parameters | Good reproducibility when protocols are strictly followed |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of genotoxicity assays. The following sections outline the standard protocols for the three discussed assays, based on OECD guidelines and published literature.
In Vivo Micronucleus Test Protocol (Adapted from OECD TG 474)
The micronucleus test is widely used to detect damage to chromosomes or the mitotic apparatus.
-
Animal Model: Typically, laboratory mice or rats are used. At least 5 analyzable animals per sex per group are recommended.
-
Administration of Test Substance: this compound, dissolved in a suitable vehicle like corn oil, is administered to the animals, usually via oral gavage or intraperitoneal injection. A single treatment or two daily doses are common.
-
Dose Selection: At least three dose levels are tested, along with a vehicle control and a positive control. The highest dose should induce some signs of toxicity or be the limit dose (2000 mg/kg for single/short-term dosing).
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration. For peripheral blood, samples are often taken at 48 and 72 hours.
-
Slide Preparation and Staining: Bone marrow cells are flushed from the femurs, and a cell suspension is prepared. The cells are then smeared on slides, air-dried, and stained with a dye such as Giemsa or a fluorescent dye like acridine orange to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Data Analysis: The frequency of micronucleated PCEs is calculated for each animal. Statistical analysis is performed to compare the treated groups with the vehicle control.
In Vivo Comet Assay (Alkaline Single Cell Gel Electrophoresis) Protocol (Adapted from OECD TG 489)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Animal Model and Dosing: Similar to the micronucleus test, rodents are commonly used. The administration route and dose selection follow similar principles.
-
Tissue Collection and Cell Isolation: A key advantage of the comet assay is its applicability to various tissues. Organs of interest (e.g., liver, kidney, stomach) are collected, minced, and treated with enzymes (e.g., collagenase, proteinase K) to obtain a single-cell suspension.
-
Slide Preparation: The isolated cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed, during which the broken DNA fragments migrate away from the nucleus, forming a "comet" shape.
-
Staining and Scoring: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green). The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the amount of DNA in the comet tail (a measure of DNA damage). Typically, 50-100 cells per sample are scored.
-
Data Analysis: The percentage of DNA in the tail is a common metric. Statistical analysis is used to compare the extent of DNA damage in treated versus control groups.
In Vivo Mammalian Bone Marrow Chromosomal Aberration Test Protocol (Adapted from OECD TG 475)
This test directly visualizes structural changes in chromosomes.
-
Animal Model and Dosing: Rodents are the standard model. Dosing and group sizes are similar to the other assays.
-
Metaphase Arrest: To collect a sufficient number of cells in metaphase for analysis, a spindle inhibitor (e.g., colchicine) is injected intraperitoneally a few hours before sample collection.
-
Bone Marrow Collection: Bone marrow is collected from the femurs.
-
Cell Culture and Harvesting: The bone marrow cells are incubated in a hypotonic solution to swell the cells and then fixed.
-
Slide Preparation and Staining: The fixed cells are dropped onto slides and stained, typically with Giemsa.
-
Microscopic Analysis: At least 100 well-spread metaphases per animal are analyzed for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.
-
Data Analysis: The percentage of cells with aberrations and the number of aberrations per cell are calculated. Statistical methods are used to assess the significance of any increases in the treated groups compared to the control.
Mandatory Visualizations
Signaling Pathway for Aldehyde-Induced Genotoxicity
α,β-Unsaturated aldehydes like this compound can induce genotoxicity through several mechanisms, primarily through the formation of DNA adducts and the induction of oxidative stress.
Caption: Signaling pathway of this compound induced genotoxicity.
Experimental Workflow for In Vivo Genotoxicity Assessment
The following diagram illustrates a typical workflow for conducting and comparing in vivo genotoxicity assays.
Caption: Workflow for in vivo genotoxicity assessment.
Conclusion
The assessment of this compound's in vivo genotoxicity presents a complex picture, with the micronucleus assay yielding inconsistent results. This underscores the importance of a multi-assay approach for a comprehensive evaluation. The comet assay offers high sensitivity across multiple tissues and can detect a broad spectrum of DNA damage, which may be particularly relevant for contact-point tissues. The chromosomal aberration test provides direct evidence of clastogenicity.
Given the mixed results for this compound in the micronucleus test, employing the comet assay, particularly in the liver and at the site of contact (e.g., stomach), would be a scientifically sound next step to further elucidate its genotoxic potential. Careful adherence to standardized protocols and consideration of factors influencing assay variability are paramount for ensuring the reproducibility and reliability of the findings. Ultimately, a weight-of-evidence approach, integrating data from multiple, well-conducted in vivo assays, is essential for a robust assessment of the genotoxic risk of this compound.
References
Sourcing Certified Reference Materials for 2,4-Decadienal Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 2,4-Decadienal is crucial in various fields, including food safety, environmental analysis, and toxicology. Method validation is a mandatory step to ensure reliable and reproducible results, and the selection of a suitable Certified Reference Material (CRM) is paramount to this process. This guide provides a comparison of commercially available this compound CRMs and outlines a typical method validation workflow.
Comparison of this compound Certified Reference Materials
A thorough comparison of available CRMs is essential for selecting the most appropriate standard for your specific analytical needs. Key parameters to consider include purity, certified value and uncertainty, format, and supplier information. Below is a summary of commercially available analytical standards for this compound. While not all are explicitly designated as "Certified Reference Materials," they are of high purity suitable for analytical applications.
| Supplier | Product Name | Purity/Assay | Format | Part Number/CAS |
| Sigma-Aldrich | trans,trans-2,4-Decadienal analytical standard | ≥94% (GC) | Neat | 90628 |
| CRM LABSTANDARD | trans,trans-2,4-Decadienal | ≥ 95% | Neat | AST1Y6O3856 |
| Thermo Scientific Chemicals | trans,trans-2,4-Decadienal, 95%, Tech. | 95% | Neat | AC177510010 |
| MedChemExpress | trans,trans-2,4-Decadienal | 99.9% (HPLC)[1] | Neat | HY-W013627[1] |
Note: The availability of a formal Certificate of Analysis with certified values and uncertainties should be confirmed with the respective supplier to ensure it meets the stringent requirements of a CRM.
Experimental Protocol: Validation of a GC-MS Method for this compound Analysis in Edible Oil
This section provides a detailed methodology for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of this compound in an edible oil matrix, a common application. This protocol is based on established analytical practices.
1. Objective: To validate a GC-MS method for the accurate and precise quantification of this compound in edible oil.
2. Materials and Reagents:
-
This compound Certified Reference Material (CRM)
-
Edible oil (e.g., sunflower oil, free of this compound or with a known low background level)
-
Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Internal Standard (IS) solution (e.g., 2-undecenal in hexane)
3. Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
4. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound CRM and dissolve it in 10 mL of hexane.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard in hexane at a fixed concentration (e.g., 1 µg/mL).
5. Sample Preparation:
-
Accurately weigh 1 g of the edible oil sample into a centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 5 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
6. GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 81, 109, 152) and the internal standard.
7. Method Validation Parameters:
-
Specificity/Selectivity: Analyze blank oil samples to ensure no interfering peaks are present at the retention times of this compound and the internal standard.
-
Linearity and Range: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. The linearity is acceptable if the correlation coefficient (r²) is > 0.99.
-
Accuracy (Recovery): Spike blank oil samples with known concentrations of this compound at three levels (low, medium, and high). Prepare and analyze these samples in triplicate. Calculate the percentage recovery. Acceptance criteria are typically 80-120%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate spiked samples at a medium concentration level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the relative standard deviation (RSD). Acceptance criteria are typically RSD < 15%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the method validation process, the following diagrams are provided.
Caption: Workflow for the validation of a this compound analytical method.
This comprehensive guide provides a starting point for sourcing a suitable this compound CRM and implementing a robust method validation protocol. It is crucial to consult the specific documentation provided by the CRM supplier and adhere to the relevant regulatory guidelines for your application.
References
A Researcher's Guide to Comparing 2,4-Decadienal Levels Between Sample Groups
For researchers, scientists, and professionals in drug development, the accurate comparison of 2,4-Decadienal levels between different sample groups is crucial for understanding lipid peroxidation and its role in various physiological and pathological processes. This guide provides a comprehensive overview of the statistical methods, experimental protocols, and data presentation strategies necessary for robust comparative analysis.
Statistical Showdown: Choosing the Right Test for Your Data
When comparing this compound levels between two independent sample groups, the choice of statistical test is paramount and depends largely on the distribution of the data. The two most common tests for this purpose are the Student's t-test and the Mann-Whitney U test.
The Student's t-test is a parametric test that compares the means of two independent groups.[1] Its primary assumption is that the data in both groups are normally distributed and have equal variances.[2] The Mann-Whitney U test , a non-parametric alternative, compares the medians of the two groups by ranking the data from both groups together.[3][4] This test does not assume a normal distribution, making it a more robust choice for data that is skewed or contains outliers.[5]
Key Considerations for Test Selection:
-
Data Distribution: Assess the normality of your data using methods like the Shapiro-Wilk test or by visualizing the data with Q-Q plots. If the data is normally distributed, the t-test is generally more powerful.
-
Sample Size: For small sample sizes where normality is difficult to assess, the Mann-Whitney U test is often preferred.
-
Outliers: The Mann-Whitney U test is less sensitive to outliers than the t-test.
-
Data Type: The Mann-Whitney U test is suitable for ordinal data, whereas the t-test requires continuous data.
Decision Workflow for Statistical Test Selection
Caption: Workflow for selecting the appropriate statistical test.
Presenting Your Findings: Clarity is Key
Summarizing quantitative data in a clear and structured table is essential for easy comparison and interpretation. The table should include key descriptive statistics and the results of the statistical analysis.
| Group | N | Mean ± SD (ng/mL) | Median (ng/mL) | p-value | Statistical Test |
| Control | 20 | 15.2 ± 3.1 | 14.8 | \multirow{2}{}{0.035} | \multirow{2}{*}{Mann-Whitney U Test} |
| Treated | 20 | 18.9 ± 4.5 | 18.5 | ||
| p < 0.05 indicates a statistically significant difference. |
This table presents hypothetical data for illustrative purposes.
In the Lab: A Detailed Protocol for this compound Quantification
Accurate quantification of this compound is the foundation of any comparative study. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose. The following is a detailed protocol for the analysis of this compound in plasma samples.
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., d4-2,4-Decadienal). Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
2. Derivatization:
-
To the dried extract, add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine) to form the PFB-oxime derivative.
-
Incubate the mixture at 60°C for 60 minutes.
-
After cooling, add 100 µL of ethyl acetate and vortex to extract the derivative.
-
Centrifuge at 2,000 x g for 5 minutes and transfer the upper organic layer to a GC vial.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound-PFB-oxime derivative.
-
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
References
- 1. Statistical Analysis and Modeling of Mass Spectrometry-Based Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. campus.datacamp.com [campus.datacamp.com]
- 4. statisticssolutions.com [statisticssolutions.com]
- 5. Mann-Whitney U-Test: Comparing Two Independent Samples • Food Safety Institute [foodsafety.institute]
Safety Operating Guide
Proper Disposal of 2,4-Decadienal: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The proper disposal of 2,4-Decadienal is critical for ensuring laboratory safety and environmental compliance. As a hazardous chemical, it necessitates a structured disposal plan from the point of generation to its final treatment. Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or down the drain. The required method of disposal is through a licensed and approved hazardous waste disposal service.
This guide provides a step-by-step operational plan for the safe handling, storage, and preparation of this compound waste for professional disposal. Adherence to these procedures will minimize exposure risks and ensure compliance with regulatory standards.
Hazard and Safety Data for this compound
For quick reference, the following table summarizes essential safety and hazard information for this compound.
| Parameter | Value | Source |
| GHS Hazard Classification | Acute Toxicity, Dermal (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Flammable Liquid (Category 4) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. Combustible liquid. | [1] |
| Transport Information | UN Number: 1992 | |
| Proper Shipping Name: FLAMMABLE LIQUID, TOXIC, N.O.S. | ||
| Hazard Class: 3 (Flammable Liquid), Subsidiary Risk: 6.1 (Toxic) | ||
| Personal Protective Equipment (PPE) | Eyes/Face: Safety goggles and/or face shield. | |
| Skin/Body: Chemical-resistant lab coat or apron. Butyl or nitrile rubber gloves are recommended. | ||
| Respiratory: Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols detail the necessary steps for the safe preparation of this compound waste for collection by a certified hazardous waste disposal company. On-site chemical neutralization of this compound is not recommended without a thoroughly validated and approved procedure specific to your institution, due to its reactive nature.
Immediate Safety and Waste Segregation
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE as outlined in the table above. This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves (butyl or nitrile rubber are recommended for handling aldehydes).
-
Work Area: Conduct all waste handling and consolidation activities in a well-ventilated area, preferably within a certified chemical fume hood.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless their compatibility is certain. It should be collected as a separate hazardous waste.
Waste Collection and Containerization
-
Primary Waste: Collect all solutions and unused quantities of this compound in a designated, compatible hazardous waste container. Suitable containers are typically made of glass or chemically resistant plastic.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, absorbent materials from spills, gloves, and empty chemical containers, must be treated as hazardous waste. These should be collected in a separate, clearly labeled container for solid waste.
-
Container Management: Keep the hazardous waste container tightly sealed when not in use to prevent the release of vapors. Do not overfill the container; allow for adequate headspace.
Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., flammable, irritant, toxic).
-
Storage Location: Store the sealed waste containers in a designated and secure satellite accumulation area. This area should be cool, dry, and well-ventilated, away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.
Arranging for Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or your designated laboratory safety officer to arrange for the pickup of the hazardous waste.
-
Provide Information: Be prepared to provide the full chemical name, quantity of waste, and any other relevant information from the Safety Data Sheet (SDS) to the waste disposal service.
-
Follow Institutional Procedures: Adhere to all institutional and regulatory requirements for waste manifest documentation and scheduled pickups.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,4-Decadienal
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 2,4-Decadienal, a compound that requires careful management in a laboratory setting. Adherence to these procedural guidelines is critical for minimizing exposure risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. For this compound, the following PPE is mandatory.
| PPE Category | Recommendation | Best Practices |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be worn in situations with a higher risk of splashing. | Ensure a snug fit to prevent any gaps. Clean after each use. Eyewash stations should be readily accessible.[2] |
| Skin Protection | Wear chemically resistant, impervious clothing and gloves.[3][4][5] Nitrile gloves are a common recommendation for handling various chemicals. | Inspect gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after handling. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are likely to be exceeded, or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used. | A formal respiratory protection program, including fit testing and training, should be in place as per OSHA 29 CFR 1910.134. |
Occupational Exposure Limits
Currently, specific occupational exposure limits (OELs) for this compound have not been established. However, for context and as a matter of prudent practice, it is useful to consider the exposure limits of other volatile aldehydes.
| Compound | OSHA PEL (8-hour TWA) | ACGIH TLV (Ceiling) | NIOSH REL (10-hour TWA) |
| Acetaldehyde | 200 ppm | 25 ppm | - |
| Valeraldehyde | - | - | 50 ppm |
Data presented for contextual purposes only.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and procedural consistency.
Preparation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials (such as vermiculite or sand), and labeled waste containers.
-
Inspect PPE: Check all PPE for integrity before use.
Handling and Use
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding the creation of aerosols. Use non-sparking tools.
-
Keep Containers Closed: Keep the container tightly closed when not in use.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents.
Post-Handling
-
Decontamination: Wipe down the work surface and any equipment used.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Hazardous Waste: this compound must be treated as hazardous waste.
-
Labeling: Collect all waste containing this compound in a clearly labeled, sealed, and chemically resistant container. The label should read "Hazardous Waste" and include the full chemical name.
-
No Drain Disposal: Under no circumstances should this chemical or its containers be disposed of down the drain.
Storage of Waste
-
Secure Storage: Store the hazardous waste container in a designated, cool, dry, and well-ventilated area, away from heat and ignition sources.
-
Sealed Containers: Keep the waste container tightly sealed when not adding waste.
Final Disposal
-
Licensed Disposal Service: Arrange for the disposal of the hazardous waste through a licensed chemical destruction plant or a certified hazardous waste disposal company.
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if permissible by local regulations.
Experimental Protocols Cited
The recommendations for personal protective equipment are based on established safety standards and test methodologies.
-
Chemical Protective Clothing: The effectiveness of materials used in protective clothing against chemicals is evaluated using standardized test methods such as ASTM F739, "Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases Under Conditions of Continuous Contact." This method measures the breakthrough time and permeation rate of a chemical through a material.
-
Respiratory Protection: The framework for establishing a respiratory protection program is detailed in OSHA 29 CFR 1910.134 . This standard outlines requirements for respirator selection, medical evaluations, fit testing, and training to ensure user safety.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. ASTM F739 method for testing the permeation resistance of protective clothing materials: critical analysis with proposed changes in procedure and test-cell design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. icslabs.com [icslabs.com]
- 5. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
